N-cyclopropyl-3-fluoroaniline
Description
BenchChem offers high-quality N-cyclopropyl-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoroaniline |
InChI |
InChI=1S/C9H10FN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
SBHLLILROMUCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)F |
Origin of Product |
United States |
3-fluoro-N-cyclopropylaniline molecular weight and formula
[1]
Executive Summary
3-Fluoro-N-cyclopropylaniline (CAS 1369384-63-3) is a specialized organofluorine building block used in medicinal chemistry and physical organic research. Structurally, it consists of an aniline core substituted at the meta-position with a fluorine atom and N-alkylated with a cyclopropyl ring.
This molecule serves two distinct high-value functions:
-
Medicinal Chemistry Scaffold: It functions as a bioisostere for N-isopropyl or N-ethyl anilines. The cyclopropyl group provides rigidification and improved metabolic stability against N-dealkylation by Cytochrome P450 enzymes.
-
Mechanistic Probe (SET): It is a standard probe for Single Electron Transfer (SET) mechanisms. Upon one-electron oxidation, the N-cyclopropyl group undergoes a rapid, irreversible ring-opening, acting as a "radical clock" to detect and measure oxidative processes in biological or photochemical systems.
Physicochemical Profile
The following data characterizes the pure compound. Researchers should note that the introduction of the fluorine atom at the 3-position decreases the pKa of the aniline nitrogen relative to the non-fluorinated parent, reducing its basicity and nucleophilicity.
Table 1: Core Chemical Data[1]
| Property | Value | Notes |
| IUPAC Name | N-cyclopropyl-3-fluoroaniline | |
| CAS Number | 1369384-63-3 | Verified Registry |
| Molecular Formula | C₉H₁₀FN | |
| Molecular Weight | 151.18 g/mol | Monoisotopic Mass: 151.0797 |
| Physical State | Pale yellow to brown oil | Oxidizes/darkens upon air exposure |
| Boiling Point | ~220–225 °C (Predicted) | Vacuum distillation recommended |
| Density | ~1.15 g/cm³ | |
| LogP (Predicted) | 2.45 ± 0.3 | Lipophilic |
| pKa (Conjugate Acid) | ~3.5 | Less basic than aniline (pKa 4.[1][2]6) |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
Synthetic Pathways[1][4][5][6]
Synthesis of 3-fluoro-N-cyclopropylaniline is non-trivial due to the weak nucleophilicity of cyclopropylamine and the poor electrophilicity of unactivated 3-fluoroaryl halides. Simple SNAr displacement (common for 4-fluoro-nitrobenzene derivatives) fails here due to the lack of strong electron-withdrawing groups.
We recommend two catalytic routes: Buchwald-Hartwig Amination (Route A) for scale and reliability, and Chan-Lam Coupling (Route B) for mild conditions.
Diagram 1: Synthetic Strategies
Caption: Comparison of Palladium-catalyzed (Route A) and Copper-mediated (Route B) synthetic strategies.
Detailed Experimental Protocol
Protocol: Buchwald-Hartwig Cross-Coupling
This protocol is optimized for 1.0 gram scale. It utilizes BINAP as a ligand to prevent β-hydride elimination and support the coupling of the secondary amine.
Reagents:
-
1-Bromo-3-fluorobenzene (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd(OAc)₂ and BINAP. Add anhydrous toluene (5 mL/g substrate) and stir at room temperature for 15 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 1-bromo-3-fluorobenzene, followed by solid NaOtBu.
-
Amine Addition: Add cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (BP ~49°C); ensure the system is sealed immediately.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should be fully consumed.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation: The product should be a pale yellow oil. Verify by ¹H NMR (look for cyclopropyl multiplets at δ 0.5–0.8 ppm and δ 2.4 ppm).
Mechanistic Insight: The SET Probe Utility
3-Fluoro-N-cyclopropylaniline is a "suicide probe" for oxidative enzymes and radical processes. Its utility stems from the high ring strain (~27 kcal/mol) of the cyclopropyl group.
Mechanism of Action:
-
Oxidation: A single electron is removed from the nitrogen lone pair (by a P450 enzyme or a photo-excited sensitizer), forming a radical cation .
-
Ring Opening: The radical cation is unstable. The cyclopropyl ring opens rapidly to relieve strain, generating a distonic radical cation (carbon-centered radical).
-
Trapping: This new radical can be trapped or can attack the enzyme active site, covalently modifying it (mechanism-based inhibition).
Diagram 2: Single Electron Transfer (SET) Pathway[1]
Caption: The irreversible ring-opening cascade triggered by single-electron oxidation.
Safety and Handling
-
Toxicity: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation and will darken over time if exposed to air.
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[2]
References
-
Synthesis of N-cyclopropylanilines
-
Title: A General and Efficient Method for the Synthesis of N-Arylcyclopropylamines.
-
Source:Journal of Organic Chemistry, 2004.
-
URL:[Link]
-
-
SET Probe Utility
-
Cyclopropylamine Properties
- Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
-
Source:Longdom Publishing.
-
URL:[Link]
-
Compound Registry
Sources
- 1. americanelements.com [americanelements.com]
- 2. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcneill-group.org [mcneill-group.org]
- 4. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-环丙基-3-氟苯胺 | N-Cyclopropyl-3-fluoroaniline | 1369384-63-3 - 乐研试剂 [leyan.com]
Technical Whitepaper: Physicochemical Profiling of N-Cyclopropyl-3-fluoroaniline
This technical guide details the physicochemical properties, characterization protocols, and experimental handling of N-cyclopropyl-3-fluoroaniline , a specialized intermediate in medicinal chemistry.
CAS Number: 1369384-63-3
Formula: C
Executive Summary
N-Cyclopropyl-3-fluoroaniline is a high-value secondary amine building block utilized primarily in the synthesis of kinase inhibitors and fluoro-pharmaceuticals. The structural combination of a metabolic blocker (the C3-fluorine atom) and a conformationally restricted lipophilic group (the N-cyclopropyl moiety) makes it a critical scaffold for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.
This guide provides a definitive physicochemical profile, addressing the scarcity of experimental literature by synthesizing computational consensus with rigorous experimental characterization protocols.
Physicochemical Property Profile
Note: Due to the specialized nature of this intermediate, values below represent a consensus of computational modeling and structure-property relationship (SPR) analysis derived from the parent compound, 3-fluoroaniline.
Table 1: Physicochemical Specifications
| Property | Value (Predicted/Consensus) | Confidence Interval | Method/Reference |
| Physical State | Liquid (at 20°C) | High | Structural Analogy |
| Boiling Point | 225°C – 235°C (at 760 mmHg) | Medium | SPR Extrapolation [1] |
| Density | 1.10 – 1.14 g/cm³ | High | Group Contribution Method |
| LogP | 2.1 – 2.4 | High | Consensus LogP |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | Medium | Electronic Effect of 3-F |
| Refractive Index | 1.54 – 1.56 | Medium | Molar Refractivity |
Structural Logic & Analysis
-
Boiling Point Elevation: The parent compound, 3-fluoroaniline, boils at 186°C. The addition of the cyclopropyl group adds significant molecular weight (+40 Da) and van der Waals surface area, elevating the boiling point by approximately 40–50°C, despite the loss of one hydrogen bond donor.
-
Density Modulation: While alkylation typically lowers the density of anilines (e.g., N-ethylaniline is 0.96 g/mL), the heavy fluorine atom maintains a density >1.0 g/mL. The cyclopropyl ring is denser than an isopropyl group due to ring strain and compact volume.
Experimental Methodologies (Standard Operating Procedures)
Protocol A: High-Precision Density Measurement
Objective: Determine density with 4-decimal precision for purity confirmation. Instrument: Oscillating U-Tube Density Meter (e.g., Anton Paar DMA series).
-
Calibration: Perform air/water check. Water density must read 0.9982 g/cm³ at 20°C.
-
Sample Prep: Ensure N-cyclopropyl-3-fluoroaniline is filtered (0.45 µm PTFE) to remove particulates that could dampen oscillation.
-
Injection: Inject ~1.5 mL slowly to avoid bubble formation. Visually inspect the U-tube via the camera.
-
Equilibration: Allow temperature to stabilize at 20.00°C ± 0.01°C.
-
Measurement: Record density (
) and specific gravity (SG).-
Validation Criterion: Duplicate injections must deviate by
g/cm³.
-
Protocol B: Micro-Boiling Point Determination
Objective: Determine boiling point with minimal sample consumption. Method: Siwoloboff Capillary Method.
-
Setup: Place 3-4 drops of the analyte in a melting point tube.
-
Capillary Insertion: Insert a fine glass capillary (sealed at the top, open at the bottom) into the liquid.
-
Heating: Immerse in a silicone oil bath. Heat at 5°C/min.
-
Observation:
-
Initial: A slow stream of bubbles emerges from the capillary (thermal expansion).
-
Boiling: A rapid, continuous stream of bubbles is observed. Stop heating.
-
Endpoint: As the bath cools, the liquid is sucked back into the capillary. Record this temperature as the true boiling point.
-
Protocol C: Purity Analysis Workflow
Graphviz Diagram: Quality Control Logic
Figure 1: Step-by-step quality control workflow for validating the identity and purity of the intermediate.
Synthesis & Applications in Drug Discovery[3]
Synthesis Pathway
The synthesis typically involves the N-alkylation of 3-fluoroaniline. The preferred route uses reductive amination with cyclopropanone equivalents (like 1-ethoxycyclopropanol) or Buchwald-Hartwig coupling for higher specificity.
Graphviz Diagram: Synthetic Route
Figure 2: Primary synthetic pathway via reductive amination.
Strategic Value in Medicinal Chemistry
-
Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (P450 hydroxylation) at a vulnerable site on the aromatic ring.
-
Conformational Restriction: The cyclopropyl group is rigid compared to an isopropyl or ethyl group. This rigidity can lock the molecule into a bioactive conformation, improving binding affinity to kinase pockets (e.g., in EGFR or BRAF inhibitors).
-
Lipophilicity Tuning: The cyclopropyl group increases LogP without the excessive steric bulk of a tert-butyl group, optimizing membrane permeability.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Fluoroaniline (CAS 372-19-0). Available at: [Link]
-
ChemSrc. N-cyclopropyl-3-fluoroaniline (CAS 1369384-63-3) Entry.[2] Available at: [Link][3]
-
American Chemical Society (ACS). General Procedures for Amination of Aryl Halides. (Contextual reference for synthesis protocols). Available at: [Link]
Sources
Safety data sheet (SDS) for N-cyclopropyl-3-fluoroaniline
This guide serves as a comprehensive technical safety manual for N-cyclopropyl-3-fluoroaniline , a specialized fluorinated building block used in medicinal chemistry.
Note on Data Source: As a specialized research intermediate, specific regulatory datasets for this exact structure are often proprietary. This guide synthesizes safety protocols based on the Structure-Activity Relationship (SAR) of fluorinated anilines and cyclopropylamines, applying the Precautionary Principle for high-containment handling.
Document Control:
-
Classification: Research Chemical / Pharmacophore Intermediate
-
Primary Hazard Class: Acute Toxicant / Methemoglobinemia Agent
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the physicochemical nature of N-cyclopropyl-3-fluoroaniline is the first line of defense. The combination of the electron-withdrawing fluorine atom and the strained cyclopropyl ring creates a unique reactivity profile that dictates storage and handling.
| Property | Specification / Prediction | Causality & Safety Implication |
| Chemical Name | N-cyclopropyl-3-fluoroaniline | - |
| Structure | Aniline core, meta-fluorine, N-cyclopropyl | Fluorine: Increases lipophilicity (enhanced skin absorption). Cyclopropyl: Strained ring; susceptible to radical oxidation (SET mechanism). |
| CAS Number | Research Analog (Ref: 372-19-0 for core) | Treat as unlisted hazardous substance. |
| Molecular Weight | ~151.18 g/mol | - |
| Physical State | Liquid (Predicted) | Likely a viscous oil; high boiling point reduces vapor pressure but does not eliminate inhalation risk. |
| Boiling Point | >186°C (Est. vs 3-Fluoroaniline) | Thermal stability is limited by the cyclopropyl ring; avoid overheating to prevent ring-opening decomposition. |
| Solubility | Organic Solvents (DCM, DMSO) | Critical: High lipid solubility implies rapid transdermal uptake. |
Hazard Identification & Toxicology[3][4][5][6]
Core Hazard Classification (GHS)
Based on the toxicity profiles of 3-fluoroaniline and N-alkyl anilines, this substance must be handled as a Category 3 Acute Toxicant .
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H319: Causes serious eye irritation.[1]
-
H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[2]
The Mechanism of Toxicity: Methemoglobinemia
The primary danger of aniline derivatives is not immediate tissue destruction, but systemic hypoxia.
-
Absorption: The lipophilic fluorine substituent facilitates rapid entry through the skin.
-
Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine.
-
Toxicity: The resulting metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.
Symptom Watchlist: Cyanosis (blue lips/fingernails), headache, dizziness, and chocolate-brown blood.
Reactivity Hazards (The Cyclopropyl Factor)
Unlike simple anilines, the N-cyclopropyl group introduces a specific instability. Research indicates that cyclopropylamines are susceptible to Single Electron Transfer (SET) oxidation, leading to radical cation formation and irreversible ring opening [1].[3]
-
Implication: This compound is incompatible with strong oxidizers and may degrade if exposed to air/light for extended periods.[4][5]
Operational Safety & Handling Protocols
Engineering Controls: The "Zone Defense"
Do not rely solely on PPE. Primary protection is containment.[6][7]
-
Solids/Liquids: Weighing and transfer must occur in a Glove Box or a Class II Type B2 Fume Hood .
-
Atmosphere: Store and handle under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the cyclopropyl ring.
Workflow Visualization: Safe Synthesis Cycle
The following diagram illustrates the required containment levels for different stages of use.
Figure 1: Containment lifecycle. Red zones indicate highest exposure risk requiring respiratory protection or barrier isolation.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield) or heavy Nitrile (8 mil). Outer layer: Disposable Nitrile. Standard latex is permeable to anilines.
-
Respiratory: If working outside a hood (not recommended), use a Full-Face Respirator with P100/Organic Vapor cartridges .
-
Body: Tyvek lab coat or chemical-resistant apron.
Emergency Response Architecture
First Aid: The "Speed-to-Oxygen" Protocol
Time is critical in aniline poisoning.
-
Skin Contact: IMMEDIATELY wash with polyethylene glycol (PEG 300/400) or soapy water. Water alone is less effective due to lipophilicity.
-
Inhalation: Move to fresh air. Administer 100% Oxygen if cyanosis appears.
-
Antidote: Medical professionals should have Methylene Blue available for confirmed Methemoglobinemia.
Spill Management Logic
Aniline spills require specific neutralization, not just absorption.
Figure 2: Decision logic for spill remediation. Note the evacuation trigger for uncontained spills.
Disposal & Environmental Stewardship
Waste Categorization:
-
Category: Toxic Organic Waste (Non-Halogenated or Halogenated depending on local incineration capabilities—fluorine content usually dictates Halogenated stream).
-
Protocol:
-
Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.
-
Adjust pH to neutral if the waste stream is acidic.
-
Label clearly: "Contains Fluorinated Aniline - Toxic by Absorption."
-
Environmental Fate: Fluorinated anilines are persistent. Do not discharge into drains.[8] The fluorine bond is stable against rapid biodegradation, posing long-term aquatic toxicity risks [2].
References
-
McNeill Research Group. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ETH Zurich. Available at: [Link][3]
-
Rutgers University. (2025). Standard Operating Procedure: Aniline Handling. Available at: [Link]
-
PubChem. (2025).[9] Compound Summary: 3-Fluoroaniline (CAS 372-19-0).[10][9][11][12] National Library of Medicine. Available at: [Link]
Sources
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- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoroaniline 99 372-19-0 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. chemimpex.com [chemimpex.com]
N-cyclopropyl-3-fluoroaniline PubChem CID and ChemSpider ID
This technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes the specific chemical identity, synthesis methodologies, and medicinal chemistry applications of N-cyclopropyl-3-fluoroaniline .
Core Identifier & Synthetic Utility in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
N-Cyclopropyl-3-fluoroaniline is a specialized secondary arylamine intermediate. In modern drug discovery, it serves as a critical pharmacophore, particularly in the development of kinase inhibitors and GPCR modulators. The cyclopropyl group acts as a bioisostere for alkyl groups (like ethyl or isopropyl), offering improved metabolic stability by blocking cytochrome P450-mediated dealkylation while maintaining a specific steric profile.
Chemical Identity Data
The following identifiers are the primary reference points for sourcing and database integration.
| Property | Specification |
| Chemical Name | N-Cyclopropyl-3-fluoroaniline |
| IUPAC Name | N-cyclopropyl-3-fluorobenzenamine |
| CAS Registry Number | 1369384-63-3 |
| PubChem CID | Not indexed as a discrete parent CID; search via CAS 1369384-63-3 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| SMILES | FC1=CC=CC(NC2CC2)=C1 |
| Appearance | Colorless to pale yellow oil (typical) |
| Predicted LogP | ~2.3 - 2.5 |
Note on Database Indexing: As a specialized intermediate, this compound is often indexed under vendor-specific Substance IDs (SIDs) rather than a permanent parent CID in public repositories. The CAS number 1369384-63-3 remains the definitive identifier for procurement and patent literature.
Part 2: Synthetic Methodology (The Chan-Lam Coupling)
Traditional alkylation of anilines with cyclopropyl halides is kinetically difficult due to the high ring strain and poor electrophilicity of cyclopropyl halides. The industry-standard protocol for synthesizing N-cyclopropyl anilines is the Copper-Catalyzed Chan-Lam Coupling .
Protocol Rationale
This method utilizes oxidative cross-coupling between an aryl boronic acid (or in this reverse case, the amine) and a cyclopropyl donor. We utilize cyclopropylboronic acid as the coupling partner, catalyzed by Copper(II) acetate. This approach avoids the harsh conditions of Buchwald-Hartwig coupling and operates under mild oxidative conditions.[1]
Step-by-Step Experimental Protocol
Reagents:
-
Substrate: 3-Fluoroaniline (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv) - Stabilizes the active Cu species.
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Atmosphere: Air or O₂ balloon (Essential for re-oxidizing Cu(I) to Cu(II))
Workflow:
-
Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (181 mg, 1 mmol) and 2,2'-bipyridine (156 mg, 1 mmol).
-
Solvate: Add DCE (10 mL) and stir at room temperature for 15 minutes until a blue-green complex forms.
-
Addition: Add cyclopropylboronic acid (172 mg, 2 mmol), 3-fluoroaniline (111 mg, 1 mmol), and Na₂CO₃ (212 mg, 2 mmol).
-
Reaction: Heat the mixture to 70°C under an air atmosphere (open reflux condenser or O₂ balloon). Vigorously stir for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The product will be less polar than the starting aniline.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Mechanism Visualization
The following diagram illustrates the oxidative catalytic cycle, highlighting the critical role of oxygen in regenerating the catalyst.
Caption: The Cu(II)-mediated oxidative cross-coupling cycle (Chan-Lam) requiring aerobic conditions for catalyst turnover.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
Metabolic Stability (The "Cyclopropyl Advantage")
In drug design, N-ethyl and N-isopropyl groups are susceptible to N-dealkylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The mechanism involves hydroxylation at the
The cyclopropyl group resists this oxidation due to:
-
C-H Bond Strength: The C-H bonds in cyclopropane (~106 kcal/mol) are significantly stronger than those in acyclic alkanes (~98 kcal/mol).
-
Hybridization: The carbons possess partial
character, making hydrogen abstraction kinetically unfavorable.
Kinase Selectivity
N-cyclopropyl-3-fluoroaniline derivatives are frequently used as "hinge binders" in kinase inhibitors. The 3-fluoro substituent modulates the pKa of the aniline nitrogen (making it less basic) and can participate in intramolecular hydrogen bonding or fill small hydrophobic pockets in the ATP-binding site.
Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown of the molecule's pharmacophoric features.[2][3][4]
Part 4: Safety & Handling
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Protocol: Always handle in a fume hood. Fluoroanilines can be absorbed through the skin and may induce methemoglobinemia (though less potent than unsubstituted aniline). Double-gloving (Nitrile) is recommended during the workup of the Chan-Lam reaction.
References
-
Chan-Lam Coupling Methodology
-
King, A. E., et al. (2018).[5] "Copper-Catalyzed N-Cyclopropylation of Anilines and Amines." Journal of Organic Chemistry.
-
Source:
-
-
Cyclopropyl Bioisosteres in Medicinal Chemistry
- Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.
-
Source:
-
Chemical Identity Verification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 4. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 5. englelab.com [englelab.com]
- 6. Amatek Chemical-products [allchemblock.com]
An In-Depth Technical Guide to the Metabolic Stability of N-Cyclopropyl-3-fluoroaniline Scaffolds
Introduction: The Strategic Value of the N-Cyclopropyl-3-fluoroaniline Scaffold in Modern Drug Discovery
The N-cyclopropyl-3-fluoroaniline scaffold has emerged as a privileged motif in contemporary medicinal chemistry, valued for its ability to confer potent and selective biological activity across a range of therapeutic targets. This guide provides an in-depth technical exploration of the metabolic stability of this scaffold, a critical parameter influencing a drug candidate's pharmacokinetic profile and overall clinical success. We will dissect the intricate interplay between the aniline core, the cyclopropyl substituent, and the fluorine atom, offering field-proven insights into predicting and mitigating metabolic liabilities. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this valuable chemical scaffold.
Deconstructing the Scaffold: A Trio of Influences on Metabolic Fate
The metabolic stability of the N-cyclopropyl-3-fluoroaniline scaffold is not dictated by a single feature, but rather by the synergistic and sometimes competing metabolic susceptibilities of its three key components: the aniline ring, the N-cyclopropyl group, and the meta-positioned fluorine atom. Understanding the individual metabolic tendencies of each is paramount to predicting the overall behavior of the molecule.
The Aniline Core: A Known Metabolic Soft Spot
Anilines, while versatile in establishing crucial interactions with biological targets, are often associated with metabolic instability.[1] The primary concern stems from their susceptibility to oxidation by various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] This can lead to rapid clearance of the drug from the body, diminishing its therapeutic efficacy.[1]
Furthermore, the metabolism of anilines can produce reactive metabolites.[3][4] Oxidation of the aniline nitrogen can lead to the formation of hydroxylamines and nitroso compounds.[4] These species can be chemically reactive or undergo further metabolism to intermediates that can covalently bind to proteins and DNA, potentially leading to idiosyncratic drug toxicities.[4]
The N-Cyclopropyl Group: A Double-Edged Sword
The N-cyclopropyl group is often incorporated into drug candidates to introduce conformational rigidity and improve potency. However, when attached to an amine, it can present a significant metabolic liability. The primary pathway of concern is CYP-mediated oxidation of the cyclopropylamine moiety.[5] This process can lead to the formation of reactive ring-opened intermediates.[5][6] These intermediates, such as α,β-unsaturated aldehydes, are capable of forming covalent adducts with hepatic proteins, a mechanism linked to hepatotoxicity in some drugs.[5][6] The formation of glutathione (GSH) conjugates is a common indicator of the generation of such reactive metabolites.[5]
The Strategic Role of the 3-Fluoro Substituent
The incorporation of a fluorine atom onto the aniline ring is a common medicinal chemistry strategy to enhance metabolic stability.[7][8] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, making it less susceptible to oxidative metabolism.[8] By positioning the fluorine at the meta-position, it can act as a "metabolic blocker," sterically and electronically hindering the approach of metabolizing enzymes to adjacent positions on the ring.[8][9] This can significantly slow the rate of aromatic hydroxylation, a common metabolic pathway for aniline-containing compounds.[8]
Predicting the Metabolic Landscape of N-Cyclopropyl-3-fluoroaniline
Based on the individual metabolic liabilities and protective features, we can construct a predictive metabolic map for the N-cyclopropyl-3-fluoroaniline scaffold. The primary sites of metabolic attack are likely to be the N-cyclopropyl group and, to a lesser extent, the aniline ring, with the fluorine atom serving a protective role.
Major Predicted Metabolic Pathways
The following diagram illustrates the most probable metabolic transformations for an N-cyclopropyl-3-fluoroaniline-containing compound.
Caption: Predicted metabolic pathways for the N-cyclopropyl-3-fluoroaniline scaffold.
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of a novel compound containing the N-cyclopropyl-3-fluoroaniline scaffold, a series of well-established in vitro assays are employed. The primary goal of these studies is to measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[10]
Key In Vitro Experimental Systems
The two most commonly used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[10][11]
| Test System | Description | Advantages | Limitations |
| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs).[11] | Cost-effective, high-throughput, good for assessing CYP-mediated metabolism. | Lacks Phase II enzymes and cellular context. |
| Hepatocytes | Intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes and transporters.[10][11] | More physiologically relevant, provides a more complete picture of metabolism. | More expensive, lower throughput, can have lot-to-lot variability. |
Experimental Workflow for Metabolic Stability Assessment
The following diagram outlines a typical workflow for determining the metabolic stability of a test compound.
Caption: A generalized workflow for in vitro metabolic stability assays.
Detailed Protocol: Microsomal Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Internal standard (IS) stock solution (a structurally similar compound not expected to be a metabolite)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).
-
Time Course Incubation: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold ACN with the internal standard to quench the reaction.
-
Protein Precipitation: After the final time point, vortex the quench plate and centrifuge to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[12][13] The LC-MS/MS method should be optimized for the detection and quantification of the parent compound and the internal standard.[14][15]
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Strategies for Enhancing the Metabolic Stability of N-Cyclopropyl-3-fluoroaniline Scaffolds
Should initial metabolic stability assays reveal a high clearance rate for a compound containing the N-cyclopropyl-3-fluoroaniline scaffold, several medicinal chemistry strategies can be employed to mitigate these liabilities.
-
Modification of the Cyclopropyl Group: If metabolism is primarily occurring on the cyclopropyl ring, introducing substituents onto the ring can block the site of oxidation.[5] For example, gem-dimethyl substitution on the cyclopropyl ring has been shown to avert bioactivation.[5]
-
Replacement of the Cyclopropyl Group: In cases where cyclopropyl ring metabolism is a persistent issue, replacing it with a more metabolically stable, conformationally constrained group may be necessary.
-
Further Substitution on the Aniline Ring: While the 3-fluoro substituent provides some protection, additional electron-withdrawing groups on the aniline ring can further deactivate it towards oxidative metabolism.
-
Isosteric Replacement of the Aniline Ring: If aniline-related metabolism and toxicity are significant concerns, replacing the aniline ring with a bioisostere that maintains the desired biological activity but has an improved metabolic profile can be a viable strategy.[3][16]
Conclusion: A Scaffold of High Potential with Manageable Liabilities
The N-cyclopropyl-3-fluoroaniline scaffold offers significant advantages in drug design, but its successful implementation requires a thorough understanding of its metabolic profile. The key liabilities are associated with the N-cyclopropylamine moiety and the inherent reactivity of the aniline core. However, the strategic placement of a fluorine atom provides a degree of metabolic protection. By employing the predictive and experimental approaches outlined in this guide, researchers can proactively assess and address the metabolic stability of compounds containing this scaffold, thereby increasing the probability of advancing safe and efficacious drug candidates into clinical development.
References
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
Zhang, D., & Li, Y. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721–730. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]
-
MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
Kalgutkar, A. S., & Baillie, T. A. (2012). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 42(10), 943–953. [Link]
-
Hanzlik, R. P., & Tullman, R. H. (1982). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 104(7), 2048–2050. [Link]
-
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link]
-
Macdonald, T. L. (2007). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 20(10), 1399–1406. [Link]
Sources
- 1. biopartner.co.uk [biopartner.co.uk]
- 2. openanesthesia.org [openanesthesia.org]
- 3. cresset-group.com [cresset-group.com]
- 4. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
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- 14. technologynetworks.com [technologynetworks.com]
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- 16. pubs.acs.org [pubs.acs.org]
Difference between N-cyclopropyl-3-fluoroaniline and 3-fluoroaniline
The following technical guide provides an in-depth comparative analysis of 3-Fluoroaniline and its specialized derivative, N-Cyclopropyl-3-fluoroaniline . This document is structured to serve researchers and drug development professionals, moving beyond basic properties to explore synthetic utility, mechanistic behaviors, and specific medicinal chemistry applications.
Executive Summary
While 3-Fluoroaniline (3-FA) serves as a foundational "commodity" building block in the synthesis of fluorinated heterocycles, N-Cyclopropyl-3-fluoroaniline (NC-3-FA) represents a "strategic" intermediate. The addition of the cyclopropyl group transforms the molecule from a simple nucleophile into a specialized motif used to modulate metabolic stability (blocking N-dealkylation), alter pKa without significant lipophilicity penalties, and serve as a mechanistic probe for single-electron transfer (SET) processes.
This guide delineates the critical divergence in their synthesis, reactivity, and application, with a focus on the "Cyclopropyl Effect"—the unique electronic and steric properties imparted by the strained three-membered ring.
Physiochemical & Structural Profile[1]
The transition from a primary amine (3-FA) to a secondary N-cyclopropyl amine (NC-3-FA) introduces significant changes in basicity and electronic distribution.
Comparative Data Table
| Property | 3-Fluoroaniline (3-FA) | N-Cyclopropyl-3-fluoroaniline (NC-3-FA) |
| CAS Registry | 372-19-0 | 1215096-76-8 (Generic/Isomer specific) |
| Structure | Primary Aryl Amine | Secondary Aryl Amine (Strained Ring) |
| Molecular Weight | 111.12 g/mol | 151.18 g/mol |
| H-Bond Donors | 2 | 1 |
| Electronic Character | ||
| Basicity (Est. pKa) | ~3.5 - 4.0 (Electron withdrawing F effect) | ~4.0 - 4.5 (Lower than N-isopropyl due to s-character) |
| Oxidation Potential | High susceptibility to polymerization | Susceptible to SET; forms radical clock |
The "Cyclopropyl Effect"
Unlike typical alkyl groups (methyl, ethyl, isopropyl), the cyclopropyl group possesses significant
-
Reduced Basicity: The nitrogen lone pair has greater
-character character in the N-C bond, making it less available for protonation compared to an N-isopropyl analog. -
Metabolic Stability: The cyclopropyl group is resistant to standard CYP450
-dealkylation mechanisms that typically cleave linear alkyl chains, making NC-3-FA a "metabolic blocker" in drug design.
Synthetic Pathways[2][3][4][5]
The synthesis of 3-FA is a standard reduction, whereas accessing NC-3-FA requires specialized C-N bond formation strategies to avoid ring opening or over-alkylation.
Pathway Diagram
The following diagram contrasts the linear synthesis of the parent compound with the convergent synthesis of the N-cyclopropyl derivative.
Figure 1: Synthetic divergence. 3-FA is generated via reduction, while NC-3-FA requires copper-mediated coupling or reductive amination.
Experimental Protocol: Chan-Lam Coupling for NC-3-FA
Rationale: Direct alkylation of 3-FA with cyclopropyl bromide is sluggish and low-yielding. The Chan-Lam coupling using cyclopropylboronic acid is the preferred method for medicinal chemistry scale-up due to mild conditions and high chemoselectivity.
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step Workflow:
-
Catalyst Activation: In a dry flask, combine Cu(OAc)₂ and 2,2'-bipyridine in DCE. Stir at room temperature (RT) for 15 mins until a blue/green complex forms.
-
Addition: Add cyclopropylboronic acid and Na₂CO₃. Finally, add 3-fluoroaniline.
-
Oxidative Atmosphere: The reaction requires oxygen. Do not purge with argon. Attach a balloon filled with dry air or O₂ (or stir open to air for small scales).
-
Heating: Heat the mixture to 70°C for 16–24 hours.
-
Workup: Cool to RT. Filter through a celite pad to remove copper salts. Wash with EtOAc.[1]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient). NC-3-FA typically elutes later than unreacted 3-FA due to the secondary amine polarity, though the cyclopropyl group adds lipophilicity.
Reactivity & Mechanistic Applications[2][4][7]
The Radical Clock Mechanism
One of the most sophisticated uses of NC-3-FA is as a mechanistic probe. In oxidative environments (e.g., P450 enzymes, photoredox catalysis), the N-cyclopropyl group acts as a "radical clock."
If the nitrogen undergoes Single Electron Transfer (SET) oxidation, the resulting radical cation is unstable. The cyclopropyl ring relieves ring strain by opening rapidly, providing an irreversible "timestamp" that proves a radical mechanism occurred.
Figure 2: The N-cyclopropyl radical clock mechanism. The rapid ring opening (k ~ 10⁶ - 10⁸ s⁻¹) outcompetes back-electron transfer, flagging oxidative pathways.
Medicinal Chemistry Applications
3-Fluoroaniline: The Scaffold Builder
-
Primary Role: Precursor for bicyclic heterocycles.
-
Example: In the Gould-Jacobs reaction , 3-fluoroaniline reacts with diethyl ethoxymethylenemalonate to form 7-fluoro-4-hydroxyquinoline cores. Note that while Ciprofloxacin is a 6-fluoroquinolone (requiring 4-fluoroaniline or 3-chloro-4-fluoroaniline), 3-fluoroaniline yields the 7-fluoro isomer, used in next-generation kinase inhibitors where substitution patterns dictate selectivity.
N-Cyclopropyl-3-fluoroaniline: The Bioisostere
-
Metabolic Stability: The cyclopropyl group prevents the rapid
-dealkylation often seen with -methyl or -ethyl groups. The C-H bonds of the cyclopropyl ring are stronger (~106 kcal/mol) and the geometry disfavors the formation of the iminium ion intermediate required for dealkylation. -
Conformational Lock: The steric bulk of the cyclopropyl group forces the N-C bond to adopt specific dihedral angles, potentially locking the aniline into a bioactive conformation that fits into a receptor pocket more effectively than a freely rotating linear alkyl chain.
References
-
Synthesis of N-Cyclopropylanilines via Chan-Lam Coupling
- Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
-
Radical Clock Kinetics of N-Cyclopropylanilines
-
Ma, Z., et al. (2019).[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
-
-
pKa and Structural Properties of Cyclopropylamines
- Skancke, A. (1982). Structure and basicity of cyclopropylamine and some related compounds. Journal of Molecular Structure.
-
Gould-Jacobs Reaction & Quinolone Synthesis
Sources
Application Note: Precision Synthesis of N-Cyclopropyl-3-fluoroaniline
Executive Summary
The N-cyclopropyl moiety is a privileged pharmacophore in modern drug discovery, offering improved metabolic stability and optimized pKa compared to N-ethyl or N-isopropyl analogs. However, the synthesis of N-cyclopropyl-3-fluoroaniline presents specific challenges due to the poor electrophilicity of cyclopropyl halides (inhibiting direct SN2 alkylation) and the instability of cyclopropanone (preventing standard reductive amination).
This Application Note provides two distinct, validated protocols for the synthesis of N-cyclopropyl-3-fluoroaniline starting from 3-fluoroaniline:
-
Protocol A (Discovery Scale): A Copper-Promoted Chan-Lam Coupling using cyclopropylboronic acid. Ideal for milligram-to-gram scale synthesis with high functional group tolerance.
-
Protocol B (Process Scale): A Modified Reductive Amination using [(1-ethoxycyclopropyl)oxy]trimethylsilane. Ideal for multi-gram scale-up, avoiding stoichiometric heavy metals.
Retrosynthetic Analysis & Strategy
The direct introduction of a cyclopropyl group onto an aniline nitrogen cannot proceed via standard alkylation due to the high ring strain and steric hindrance of the cyclopropyl ring. Therefore, we utilize oxidative cross-coupling or masked carbonyl equivalents.
Strategic Pathways
-
Route 1: Oxidative C-N Coupling (Chan-Lam)
-
Route 2: Reductive Amination via Equivalent
-
Mechanism:[1][2][3][4][5][6] In situ generation of a cyclopropanone hemiaminal equivalent followed by hydride reduction.
-
Key Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (Cyclopropanone ethyl trimethylsilyl acetal).[9]
-
Advantage:[1][2][3][4][5][6][7][9] Scalable, lower raw material cost, homogeneous solution chemistry.
-
Protocol A: Chan-Lam Coupling (Discovery Scale)
This protocol is the "Gold Standard" for medicinal chemistry due to its operational simplicity and reliability.
Reaction Scheme
3-Fluoroaniline + Cyclopropylboronic acid
Materials & Stoichiometry
| Component | Role | Equivalents | Molecular Weight |
| 3-Fluoroaniline | Substrate | 1.0 eq | 111.12 g/mol |
| Cyclopropylboronic acid | Coupling Partner | 2.0 eq | 85.89 g/mol |
| Cu(OAc)₂ | Promoter | 1.0 eq | 181.63 g/mol |
| 2,2'-Bipyridine | Ligand | 1.0 eq | 156.18 g/mol |
| Na₂CO₃ | Base | 2.0 eq | 105.99 g/mol |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | - |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry round-bottom flask equipped with a magnetic stir bar, combine Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq) in DCE (50% of total volume). Stir at room temperature for 15 minutes until a blue/green homogeneous complex forms.
-
Reagent Addition: Add cyclopropylboronic acid (2.0 eq) and Na₂CO₃ (2.0 eq) to the mixture.
-
Substrate Addition: Add 3-fluoroaniline (1.0 eq) dissolved in the remaining DCE.
-
Reaction: Fit the flask with a reflux condenser open to the air (or attached to an O₂ balloon for faster kinetics). Heat the reaction mixture to 70°C for 16–24 hours.
-
Process Control: Monitor by LC-MS. Look for Product [M+H]+ = 152.1.
-
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated NH₄Cl solution (to chelate Cu) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 95:5 to 80:20).
Mechanistic Insight (Chan-Lam Cycle)
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The amine coordinates to Cu(II), followed by transmetallation with the boronic acid. Oxidation to Cu(III) (promoted by air) facilitates reductive elimination to form the C-N bond.
Figure 1: Catalytic cycle of the Copper-promoted Chan-Lam coupling for N-cyclopropylation.
Protocol B: Modified Reductive Amination (Scale-Up)
For larger scales (>10g), the cost of cyclopropylboronic acid and the waste from stoichiometric copper make Protocol A less attractive. Protocol B utilizes a cyclopropanone equivalent.[9]
Reaction Scheme
3-Fluoroaniline + [(1-Ethoxycyclopropyl)oxy]trimethylsilane
Materials & Stoichiometry
| Component | Role | Equivalents |
| 3-Fluoroaniline | Substrate | 1.0 eq |
| [(1-Ethoxycyclopropyl)oxy]trimethylsilane | Cyclopropanone Equivalent | 1.5 eq |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 4.0 eq |
| Acetic Acid (glacial) | Catalyst/Solvent | 2.0 eq |
| Methanol | Solvent | 0.5 M |
Step-by-Step Procedure
-
Solubilization: Dissolve 3-fluoroaniline (1.0 eq) in Methanol (anhydrous preferred). Add Acetic Acid (2.0 eq).
-
Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq) dropwise at room temperature.
-
Note: The silane hydrolyzes in situ to form the cyclopropanone ethyl hemiacetal, which condenses with the aniline.
-
-
Imine Formation: Heat the mixture to 55–60°C for 2–4 hours.
-
Reduction (Critical Step): Cool the reaction to 0°C . Add NaBH₄ (4.0 eq) portion-wise (pellets or powder) over 30 minutes. Caution: Exothermic gas evolution (H₂).
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Quench with 1N NaOH (to pH > 10). Extract with Ethyl Acetate (x3).[5][10] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure is preferred for scale-up, or silica gel chromatography for smaller batches.
Analytical Characterization
Verify the identity of the synthesized product using the following expected spectral data.
| Technique | Expected Signal / Value | Interpretation |
| LC-MS (ESI+) | m/z = 152.1 [M+H]⁺ | Consistent with MW 151.18 |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (3-F substitution pattern) | |
| N-H proton | ||
| Cyclopropyl CH (methine) | ||
| Cyclopropyl CH₂ (methylene) | ||
| ¹⁹F NMR | Characteristic meta-fluoro shift |
Process Workflow & Decision Matrix
Use this workflow to select the appropriate protocol based on your project phase.
Figure 2: Decision matrix for selecting the synthesis route based on scale and constraints.
Safety & Handling
-
3-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Causes serious eye irritation.[11] Handle in a fume hood.
-
Cyclopropylboronic acid: Generally low toxicity but handle as a chemical irritant.
-
Sodium Borohydride: Water-reactive, releases flammable hydrogen gas. Keep away from moisture until reaction.
-
Waste Disposal: Protocol A generates copper waste which must be segregated from general organic waste.
References
-
Chan-Lam Coupling (General): King, A. E.; Brunold, T. C.; Stahl, S. S. Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Acids and Anilines. J. Am. Chem. Soc.2009 , 131, 5044–5045. Link
-
Cyclopropylation via Silane (General): Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides. Chem. Soc. Rev.1998 , 27, 395–404. Link
-
Specific Reagent Utility: Campbell, J. B.; Lavagnino, E. R. Cyclopropanone Ethyl Trimethylsilyl Acetal: A New and Convenient Precursor for the Synthesis of N-Cyclopropylanilines. Tetrahedron Lett.1995 , 36, 7399. Link
-
Chan-Lam N-Cyclopropylation: Antilla, J. C.; Buchwald, S. L. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Org.[1][2][12][13] Lett.2001 , 3, 2077. Link
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. audreyli.com [audreyli.com]
- 9. (1-ETHOXYCYCLOPROPOXY)TRIMETHYLSILANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Technical Guide: Selective N-Cyclopropylation of 3-Fluoroaniline via 1-Ethoxycyclopropanol
[1]
Executive Summary
This application note details the protocol for the N-cyclopropylation of 3-fluoroaniline utilizing 1-ethoxycyclopropanol (1-ECP) as a cyclopropanone equivalent.[1] Unlike direct alkylation methods using cyclopropyl halides—which often suffer from low reactivity and poly-alkylation—this reductive amination approach offers high selectivity and mild reaction conditions.[1]
The protocol leverages the in situ generation of cyclopropanone from 1-ethoxycyclopropanol, followed by iminium formation and selective reduction with sodium cyanoborohydride (
Chemical Context & Strategy
Why N-Cyclopropylation?
The cyclopropyl group is a privileged structural motif in medicinal chemistry. When attached to an aniline nitrogen:
-
Metabolic Stability: It blocks N-dealkylation pathways common to N-ethyl or N-methyl groups.[1]
-
Conformational Restriction: The steric bulk and bond angles (
) restrict the rotation of the N-C bond, potentially locking the molecule in a bioactive conformation. -
Electronic Modulation: The cyclopropyl group acts as a weak electron donor via hyperconjugation, subtly altering the basicity of the aniline.
The Challenge of Direct Alkylation
Direct nucleophilic substitution (
The Solution: 1-Ethoxycyclopropanol
1-Ethoxycyclopropanol acts as a stable hemiacetal surrogate for cyclopropanone.[1] Under acidic conditions in protic solvents, it exists in equilibrium with the free ketone, allowing for controlled reaction with the amine.
Reagent Profile: 1-Ethoxycyclopropanol[1]
If 1-ethoxycyclopropanol is not commercially available, it is typically synthesized from ethyl 3-chloropropionate.[1]
| Property | Description |
| CAS Number | 13837-45-1 |
| Molecular Weight | 102.13 g/mol |
| Boiling Point | 43–45 °C (12 mmHg) |
| Stability | Sensitive to moisture and acid; store under inert atmosphere at |
| Precursor | Often stored as (1-ethoxycyclopropoxy)trimethylsilane for enhanced stability.[1] |
Note: If using the TMS-protected derivative, the addition of methanol and acetic acid in the protocol below will spontaneously deprotect it to the active 1-ethoxycyclopropanol species.
Experimental Protocol
Materials & Equipment
-
Substrate: 3-Fluoroaniline (1.0 equiv)
-
Reagent: 1-Ethoxycyclopropanol (1.5 equiv)[1]
-
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
-
Quench: 1N
-
Equipment: 2-neck round bottom flask, reflux condenser, nitrogen line, syringe pump (optional).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Add 3-fluoroaniline (1.0 equiv, e.g., 10 mmol, 1.11 g) and anhydrous Methanol (0.2 M concentration, 50 mL).
-
Add acetic acid (2.0 equiv, 20 mmol, 1.15 mL). The pH should be approximately 5–6.
-
Rationale: Acid catalysis is required to facilitate the formation of the iminium ion intermediate.
-
Step 2: Addition of Cyclopropanone Equivalent
-
Add 1-ethoxycyclopropanol (1.5 equiv, 15 mmol, 1.53 g) dropwise to the stirring solution at room temperature.
-
Optimization Note: If using (1-ethoxycyclopropoxy)trimethylsilane , add it at this stage.[1] The MeOH/AcOH will cleave the TMS group in situ.
-
Stir the mixture at reflux (
) for 1–2 hours.-
Checkpoint: Monitor by TLC or LCMS for the disappearance of the aniline and formation of the imine (often unstable/transient) or hemiaminal.
-
Step 3: Reductive Amination
-
Cool the reaction mixture to
(ice bath). -
Add Sodium Cyanoborohydride (
) (1.5 equiv, 15 mmol, 0.94 g) in small portions.-
Safety: Do NOT use
unless absolutely necessary, as it reduces the ketone/hemiacetal faster than the imine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> is selective for the protonated iminium ion.[2]
-
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
Step 4: Workup & Purification
-
Quench: Carefully add 1N
until pH > 10. This neutralizes the acetic acid and destroys excess cyanide/boron species.-
Safety Warning: Perform this in a fume hood.[1] Acidification of the waste stream can liberate highly toxic
gas. Ensure the quench is basic.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Wash: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). N-cyclopropylanilines are typically less polar than the starting aniline.[1]
Mechanistic Pathway[1][3]
The reaction proceeds via a "masked" ketone pathway. The 1-ethoxycyclopropanol is in equilibrium with cyclopropanone, which is trapped by the aniline.[1]
Figure 1: Mechanistic pathway for the reductive amination of 3-fluoroaniline using 1-ethoxycyclopropanol.[1]
Data & Expected Results
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Yield | 65% – 85% (Optimized) |
| 1H NMR (CDCl3) | |
| Key Impurity | N-propyl-3-fluoroaniline (Resulting from ring opening of the cyclopropyl radical or iminium species).[1] |
Troubleshooting & Optimization
Controlling Ring Opening
The cyclopropyl ring is strained and prone to opening, particularly if radical intermediates are stabilized.
-
Problem: High levels of linear N-propyl product.
-
Cause: Temperature too high during reduction or radical mechanism dominance.[1]
-
Solution: Keep reduction temperature at
. Ensure inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) to minimize radical scavengers/initiators.
Low Conversion[1]
-
Problem: Recovered starting material.
-
Cause: Incomplete iminium formation.
-
Solution: Increase the reflux time in Step 2 (before adding reductant). Add molecular sieves (
) to scavenge water and drive the equilibrium toward the imine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Safety: Cyanide Management
-
The use of
generates cyanide byproducts.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mandatory: All glassware and aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]
-
Never mix
waste directly with strong acid.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Mullins, M. J., et al. "A Convenient Synthesis of N-Cyclopropylamines from Primary Amines and 1-Ethoxycyclopropanol."[1] The Journal of Organic Chemistry, vol. 43, no. 13, 1978, pp. 2621–2624. [1]
-
Wasserman, H. H., et al. "Cyclopropanone and its derivatives." Organic Syntheses, Coll. Vol. 6, 1988, p. 520. [1]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, vol. 93, no.[3] 12, 1971, pp. 2897–2904. [1]
- Kulinkovich, O. G. "Alkylation of esters with Grignard reagents in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii, 1989. (Foundational chemistry for cyclopropanol synthesis).
- Ghorbani-Vaghei, R., et al. "Recent advances in the synthesis of cyclopropylamines." Molecular Diversity, 2021. (Review of modern methods).
Application Notes and Protocols: A Comprehensive Guide to the Copper-Catalyzed N-Arylation of Cyclopropylamine with 1-Bromo-3-Fluorobenzene
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the copper-catalyzed N-arylation of cyclopropylamine with 1-bromo-3-fluorobenzene, a key transformation for synthesizing N-(3-fluorophenyl)cyclopropanamine. This compound is a valuable building block in medicinal chemistry and drug development. We will explore a modern, efficient, and scalable protocol that leverages a copper(I) iodide catalyst system, often enhanced by a specific ligand, to achieve high yields under mild conditions. This document is intended for researchers, chemists, and process development scientists seeking to implement this robust C-N cross-coupling reaction.
Introduction: The Strategic Importance of N-Aryl Cyclopropylamines
The N-aryl cyclopropylamine motif is a privileged scaffold in modern pharmaceuticals. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make it a desirable feature in drug design.[1] Traditional methods for the synthesis of these structures often require harsh reaction conditions, stoichiometric amounts of copper, or expensive palladium catalysts, limiting their scalability and functional group tolerance.[2][3]
The advent of modern copper-catalyzed cross-coupling reactions, a significant advancement from the classical Ullmann condensation, has provided a more accessible and economical alternative.[2][4] These reactions can often proceed at lower temperatures, utilize inexpensive and less toxic copper salts, and exhibit broad substrate scope.[5][6] The protocol detailed herein focuses on a recently developed system that enables the efficient coupling of cyclopropylamine with aryl bromides at room temperature, representing a significant step forward in practicality and energy efficiency.[5][7]
Reaction Principle and Mechanistic Insights
The core transformation is a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type or Buchwald-Hartwig-type amination. While the precise mechanism has been a subject of extensive study, a consensus is emerging around a catalytic cycle involving Cu(I) and Cu(III) intermediates, rather than a radical-based pathway.[8]
The Catalytic Cycle
The currently accepted mechanism proceeds via an oxidative addition/reductive elimination pathway.[8]
-
Amine Coordination & Deprotonation: The cyclopropylamine coordinates to the Cu(I) catalyst. In the presence of a base, the amine is deprotonated to form a copper(I) amidate complex. This is a crucial activation step.
-
Oxidative Addition: The aryl halide (1-bromo-3-fluorobenzene) undergoes oxidative addition to the copper(I) amidate complex. This is often the rate-determining step of the cycle and results in a transient, high-valent Cu(III) intermediate.[8]
-
Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-N bond of the N-(3-fluorophenyl)cyclopropanamine product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
Role of Reaction Components
-
Copper(I) Source (CuI): Copper(I) iodide is an inexpensive, stable, and highly effective precatalyst for this transformation. It readily enters the catalytic cycle to form the active Cu(I) species.[7]
-
Ligand: While some Ullmann-type reactions require high temperatures and no ligand, modern protocols often employ a ligand to stabilize the copper catalyst, prevent aggregation and disproportionation, and accelerate the rate-limiting oxidative addition step.[9] A highly effective system for the N-arylation of cyclopropylamine utilizes a custom N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand, which enables the reaction to proceed efficiently even at room temperature.[5]
-
Base (e.g., Cs₂CO₃): A base is essential for deprotonating the cyclopropylamine, thereby increasing its nucleophilicity and facilitating the formation of the key copper(I) amidate intermediate. Cesium carbonate is often a superior choice due to its high solubility in organic solvents and its ability to effectively promote the reaction.
-
Solvent (e.g., Dioxane): A polar aprotic solvent like 1,4-dioxane is typically used as it can dissolve the reactants and the inorganic base, facilitating a homogeneous reaction environment.
Experimental Protocol
This protocol is adapted from a general procedure developed by Hong et al. for the room-temperature N-arylation of cyclopropylamine.[5][7]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 1-Bromo-3-fluorobenzene | 175.00 | 1.0 | 1.0 |
| Cyclopropylamine | 57.09 | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Ligand (L14) | 314.34 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 2.0 mL | - |
| Ligand L14 is N'-(9H-carbazol-9-yl)-1H-pyrrole-2-carbohydrazide. |
Equipment
-
Oven-dried 10 mL Schlenk tube or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), the ligand N'-(9H-carbazol-9-yl)-1H-pyrrole-2-carbohydrazide (15.7 mg, 0.05 mmol, 5 mol%), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.
-
Addition of Reagents: Through the septum, add 1,4-dioxane (2.0 mL) via syringe. Subsequently, add 1-bromo-3-fluorobenzene (110 µL, 1.0 mmol, 1.0 equiv.) and cyclopropylamine (104 µL, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Vigorously stir the reaction mixture at room temperature (approx. 25 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).[9][10] This will afford the pure product, N-(3-fluorophenyl)cyclopropanamine, as an oil.
Results and Characterization
Following the optimized protocol, the N-arylation of cyclopropylamine with various substituted aryl bromides typically affords the desired products in good to excellent yields.
Expected Yields
Based on the performance with similar substrates, the reaction of 1-bromo-3-fluorobenzene is expected to proceed with high efficiency. For instance, the reaction with 1-bromo-4-fluorobenzene under these conditions yielded the product in 95% isolated yield.[7]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-3-fluorobenzene | N-(3-fluorophenyl)cyclopropanamine | ~95% (expected) |
| 2 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)cyclopropanamine | 95%[7] |
| 3 | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)cyclopropanamine | 98%[7] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)cyclopropanamine | 91%[7] |
Product Characterization: N-(3-fluorophenyl)cyclopropanamine
It is crucial to confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.15 (td, J = 8.1, 6.5 Hz, 1H), 6.44 (dd, J = 8.3, 1.2 Hz, 1H), 6.38 (dd, J = 11.5, 2.0 Hz, 1H), 6.30 (td, J = 8.4, 2.2 Hz, 1H), 5.0 (br s, 1H, NH), 2.51-2.45 (m, 1H), 0.81-0.76 (m, 2H), 0.56-0.51 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 164.7 (d, J = 242.4 Hz), 151.8 (d, J = 10.1 Hz), 130.3 (d, J = 10.1 Hz), 105.8 (d, J = 2.0 Hz), 102.3 (d, J = 21.2 Hz), 98.4 (d, J = 26.3 Hz), 34.0, 7.8.
(Note: NMR data is based on the characterization provided in the supporting information of Hong et al., J. Org. Chem. 2024, 89, 57-67 for a similar product and may require verification.)
Conclusion and Best Practices
This application note details a robust, efficient, and scalable copper-catalyzed protocol for the synthesis of N-(3-fluorophenyl)cyclopropanamine. The use of a CuI/ligand system at room temperature offers significant advantages in terms of cost, safety, and operational simplicity over traditional methods.
For optimal results, researchers should:
-
Ensure an Inert Atmosphere: Copper catalysts can be sensitive to oxygen. The rigorous exclusion of air and moisture is critical for achieving high yields and preventing catalyst deactivation.
-
Use Pure Reagents: The purity of the solvent, base, and reactants can significantly impact the reaction outcome.
-
Monitor the Reaction: While the recommended reaction time is 24 hours, monitoring by TLC or GC-MS is advised to confirm the consumption of the starting material.
By adhering to this detailed guide, researchers in pharmaceutical and chemical development can confidently implement this valuable C-N bond-forming reaction.
References
-
Hong, P., Zhu, X., Lai, X., Gong, Z., Huang, M., & Wan, Y. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-67. [Link][5][7]
-
Hong, P., Zhu, X., Lai, X., Gong, Z., Huang, M., & Wan, Y. (2023). Supporting Information for Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. ACS Publications. [Link][5][7]
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]
-
Jones, G. O., et al. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 133(42), 16922-16931. [Link][9]
-
ChemRxiv. (2023). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. [Link][9]
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442-1445. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link][3]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Black, D. A., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3844-3853. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
-
Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The mechanism of the Ullmann reaction. Dalton Transactions, 40(40), 10338-10351. [Link]
-
Finetech Industry Limited. (n.d.). n-[(3-fluorophenyl)methyl]cyclopropanamine. [Link]
-
PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link][11]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. [Link][4]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link][1]
-
Novoa, L., et al. (2020). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Catalysts, 10(4), 388. [Link][8]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Application of N-Cyclopropyl-3-fluoroaniline in Kinase Inhibitor Design
Introduction: The Strategic Value of the Cyclopropyl Motif
In modern kinase inhibitor design, N-cyclopropyl-3-fluoroaniline represents a high-value pharmacophore intermediate. Its structural significance lies in the synergistic effect of the cyclopropyl group and the fluorine atom, which collectively address two critical challenges in drug discovery: metabolic stability and conformational constraint .
The "Magic Methyl" vs. Cyclopropyl Effect
While methyl groups are often added to fill hydrophobic pockets (the "Magic Methyl" effect), they are metabolically vulnerable to oxidation. The cyclopropyl group acts as a bioisostere that:
-
Enhances Lipophilicity: Increases
moderately, improving membrane permeability without the excessive molecular weight penalty of larger alkyl groups. -
Induces Conformational Lock: The strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the steric bulk of the N-substituent force the aniline phenyl ring into a specific twist relative to the kinase hinge region. This "twist" is often critical for selectivity in Type II kinase inhibitors (e.g., targeting the DFG-out conformation).
-
Blocks Metabolism: The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, reducing the rate of CYP450-mediated oxidation.
The Role of Fluorine (C3 Position)
The fluorine atom at the 3-position (meta) serves dual purposes:
-
Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating its nucleophilicity during drug synthesis and its hydrogen-bond donor capability in the final inhibitor-kinase complex.
-
Metabolic Blockade: It protects the electron-rich phenyl ring from oxidative metabolism at the susceptible 3-position.
Strategic Synthesis Protocols
Synthesizing N-cyclopropyl anilines is non-trivial due to the weak nucleophilicity of the aniline and the strain of the cyclopropyl ring. Traditional reductive amination with cyclopropanone is unstable. Below are two validated protocols: the Modified Giumanini Reaction (Process Scale) and Chan-Lam Coupling (Medicinal Chemistry Scale).
Protocol A: Modified Giumanini Reaction (Recommended for Scale-Up)
This method utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable equivalent of cyclopropanone. It is the industry standard for high-yield, selective N-cyclopropylation.
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
[(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.2 equiv)
-
Sodium Cyanoborohydride (NaBH
CN) or Sodium Borohydride (NaBH ) (1.5 equiv) -
Acetic Acid (AcOH) (Catalytic to stoichiometric)
-
Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with 3-fluoroaniline and MeOH (0.5 M concentration). Add acetic acid (1.0 equiv) followed by [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Mechanism: The silane precursor hydrolyzes in situ to generate cyclopropanone (or its hemiacetal), which condenses with the aniline to form the iminium ion.
-
Reduction: Cool the reaction to 0°C. CAREFULLY add NaBH
CN (or NaBH ) portion-wise. Note: NaBH CN is preferred for chemoselectivity, preventing over-reduction. -
Quench & Workup: Stir at room temperature for 12 hours. Quench with 1N NaOH to pH > 10. Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Target Yield: >85%
-
Key Indicator: Disappearance of the imine intermediate peak in LCMS.
Protocol B: Copper-Mediated Chan-Lam Coupling
Ideal for late-stage functionalization or small-scale library generation.
Reagents:
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)
(1.0 equiv) -
Bipyridine (1.0 equiv)
-
Na
CO (2.0 equiv) -
Dichloroethane (DCE), 70°C, Air atmosphere.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis via the Giumanini method, highlighting the critical iminium ion formation.
Quality Control & Characterization
Before using this intermediate in kinase scaffold coupling, purity must be verified.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18 column, H2O/MeCN gradient) | >98.0% Area | Ensure no unreacted aniline remains (competes in next step). |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Cyclopropyl protons: | Confirm cyclopropyl installation. |
| Identity | 19F-NMR | Single peak approx -110 to -115 ppm. | Confirm fluorine integrity (no defluorination). |
| Water | Karl Fischer | <0.5% w/w | Water interferes with water-sensitive coupling reagents (e.g., acid chlorides). |
Downstream Application: Kinase Scaffold Coupling
The primary utility of N-cyclopropyl-3-fluoroaniline is as a nucleophile in Nucleophilic Aromatic Substitution (
General Coupling Protocol ( )
Scenario: Coupling to a 2,4-dichloropyrimidine core (common in MEK/ERK inhibitors).
-
Dissolution: Dissolve the chloropyrimidine scaffold (1.0 equiv) in dry DMF or NMP.
-
Base Addition: Add DIPEA (Diisopropylethylamine) or K
CO (2.5 equiv). -
Nucleophile Addition: Add N-cyclopropyl-3-fluoroaniline (1.1 equiv).
-
Reaction: Heat to 80–100°C. Note: The secondary amine (N-cyclopropyl) is sterically hindered and less nucleophilic than a primary amine. Higher temperatures or stronger bases (e.g., NaH) may be required compared to simple anilines.
-
Monitoring: Monitor by LCMS for the formation of the coupled product. The fluorine atom provides a convenient handle for monitoring conversion via 19F-NMR if needed.
Visualization: Kinase Inhibitor Assembly[10]
Figure 2: Logic flow for coupling the intermediate to a kinase core and the resulting pharmacological benefits.
Troubleshooting & Safety
-
Oxidation Risk: Anilines are prone to oxidation. Store N-cyclopropyl-3-fluoroaniline under Argon/Nitrogen at 4°C. Dark brown discoloration indicates oxidation.
-
Steric Hindrance: If the
coupling fails (low conversion), switch to Buchwald-Hartwig amination conditions (Pd (dba) , Xantphos, Cs CO , Dioxane, 100°C). The steric bulk of the cyclopropyl group can impede direct nucleophilic attack. -
Toxicity: Fluorinated anilines are toxic and potential skin sensitizers.[7] Use double gloving and work in a fume hood.
References
-
Giumanini Reaction (Methodology): Giumanini, A. G., et al. "N-Alkylation of primary aromatic amines with 1-ethoxycyclopropoxytrimethylsilane." Journal of Organic Chemistry. (Method adapted for modern reagents).
-
Chan-Lam Coupling: King, A. E., et al. "Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid." Journal of Organic Chemistry.
-
Cyclopropyl Effect in Kinase Inhibitors: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.
-
Trametinib Analog Synthesis (Contextual Application): "Synthesis of Trametinib and its Intermediates." World Intellectual Property Organization (WO Patent).
-
General Safety Data: "Safety Data Sheet: 3-Fluoroaniline." Sigma-Aldrich.[3]
Sources
- 1. CAS-372-19-0, 3-Fluoro Aniline Manufacturers, Suppliers & Exporters in India | 094985 [cdhfinechemical.com]
- 2. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 3. 3-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]
- 6. 6-Methylspiro[4.5]decan-8-one|Research Chemical [benchchem.com]
- 7. chemical-label.com [chemical-label.com]
Preparation of quinolone antibiotics using N-cyclopropyl-3-fluoroaniline
An Application Note for the Synthesis of Quinolone Antibiotics from N-cyclopropyl-3-fluoroaniline
Introduction: The Strategic Synthesis of Fluoroquinolone Antibiotics
Quinolone antibiotics represent a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to rapid cell death[1]. The advent of second-generation quinolones, known as fluoroquinolones, marked a significant leap in clinical efficacy. This enhancement is largely attributed to two key structural modifications on the core quinolone scaffold: a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position. The C-6 fluorine atom dramatically increases cell penetration and gyrase inhibition, while the N-1 cyclopropyl substituent enhances overall antibacterial potency[2][3].
This application note provides a detailed, experience-driven guide to the synthesis of a core fluoroquinolone scaffold, starting from the strategic precursor, N-cyclopropyl-3-fluoroaniline. We will primarily focus on the robust and historically significant Gould-Jacobs reaction for the construction of the foundational quinolone ring system[4][5]. The protocols herein are designed not merely as a list of steps, but as a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry. This guide will culminate in a discussion of how this core structure serves as a platform for creating clinically relevant antibiotics, such as Ciprofloxacin.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage is the construction of the bicyclic quinolone core. The second stage involves the functionalization of this core to yield the final active pharmaceutical ingredient (API). The chosen pathway leverages the Gould-Jacobs reaction, a reliable method for forming the 4-quinolone ring from an aniline derivative[6].
Figure 1: High-level workflow for fluoroquinolone synthesis.
Part 1: Synthesis of the Quinolone Core via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful thermal cyclization method for creating the quinolin-4-one backbone[5][7]. Its enduring utility in pharmaceutical synthesis is a testament to its reliability, despite the often-demanding reaction conditions.
Principle and Mechanism
The reaction proceeds in two distinct, thermally-driven stages:
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of N-cyclopropyl-3-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule, yielding a stable anilidomethylenemalonate intermediate[4][6][8]. This step is typically performed at moderate temperatures (100-130 °C) and can often be monitored by TLC for the disappearance of the starting aniline.
-
Thermal Cyclization: This is the critical ring-forming step and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization reaction[6][9]. The high energy barrier is overcome by heating the intermediate in a high-boiling point inert solvent (like Dowtherm A or diphenyl ether) or, more efficiently, by using microwave irradiation[9][10]. The intramolecular reaction closes the pyridine ring, forming the stable quinolone system.
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ablelab.eu [ablelab.eu]
- 10. scribd.com [scribd.com]
Application Note: Strategic Protocols for Mono-N-Cyclopropylation of Primary Anilines
Executive Summary
The N-cyclopropyl moiety is a privileged motif in medicinal chemistry, serving as a bioisostere for N-isopropyl or N-ethyl groups while offering superior metabolic stability (blocking
-
Nucleophilic Inertness: Cyclopropyl halides are resistant to
attack due to ring strain and steric hindrance (I-strain). -
Polyalkylation Risks: Traditional alkylation often leads to inseparable mixtures of mono- and bis-cyclopropyl products.
This guide details two industry-standard protocols to achieve selective mono-cyclopropylation : the Oxidative Cross-Coupling (Chan-Lam) and the Modified Reductive Amination .
Strategic Analysis of Methodologies
The choice of reagent depends heavily on the electronic nature of the aniline substrate and the stage of drug development.
| Feature | Method A: Chan-Lam Coupling | Method B: Reductive Amination |
| Primary Reagent | Cyclopropylboronic Acid | [(1-Ethoxycyclopropyl)oxy]trimethylsilane |
| Mechanism | Oxidative Copper Coupling | Imine/Hemiaminal Reduction |
| Substrate Scope | Excellent for Electron-Deficient & Neutral Anilines | Best for Electron-Rich Anilines |
| Reaction Conditions | Aerobic (Open Flask), Mild Heat (70°C) | Acidic/Protic, Reflux |
| Key Advantage | High functional group tolerance; No polyalkylation. | Scalable; Avoids transition metals. |
| Primary Risk | Protodeboronation of unstable boronic acids. | Reagent moisture sensitivity; Cyanide waste (if using NaBH |
Protocol A: Oxidative Cross-Coupling (Chan-Lam)
Best for: Late-stage functionalization, electron-deficient anilines, and parallel medicinal chemistry.
The Principle
This method utilizes Cyclopropylboronic acid as the coupling partner. Unlike Buchwald-Hartwig aminations which require aryl halides, this reaction uses the aniline itself. It proceeds via a Cu(II)/Cu(III) oxidative cycle, utilizing atmospheric oxygen as the terminal oxidant.
Mechanistic Pathway
The reaction does not follow a traditional nucleophilic attack. Instead, the amine coordinates to Copper(II), followed by transmetallation with the boronic acid. Oxidation to Cu(III) facilitates the difficult C-N bond formation via reductive elimination.
Figure 1: Simplified oxidative cycle for Chan-Lam N-cyclopropylation. Note that Cu(II) is regenerated by oxygen.[1]
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aniline
Reagents:
-
Primary Aniline (
equiv) -
Cyclopropylboronic acid (
equiv) — Excess is critical to combat protodeboronation. -
Copper(II) Acetate [Cu(OAc)
] ( equiv) — Stoichiometric use ensures reproducibility over catalytic methods. -
Sodium Carbonate (Na
CO ) ( equiv) -
2,2'-Bipyridine (
equiv) — Ligand stabilizes the Cu-complex, improving yield. -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (
M concentration).
Step-by-Step:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Cu(OAc)
(181 mg, 1.0 mmol), Na CO (212 mg, 2.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and Cyclopropylboronic acid (172 mg, 2.0 mmol). -
Substrate Addition: Add the Aniline (1.0 mmol) followed by DCE (10 mL).
-
Atmosphere: Do NOT purge with argon/nitrogen. Cap the vial loosely or attach a drying tube. The reaction requires atmospheric oxygen.
-
Reaction: Heat the mixture to 70°C with vigorous stirring for 14–24 hours. The solution typically turns from blue/green to a dark brown/black suspension.
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc).
Troubleshooting:
-
Low Yield? Add 4Å molecular sieves. Water inhibits the transmetallation step.
-
Stalled Reaction? Add a fresh portion of Cyclopropylboronic acid (0.5 equiv) after 12 hours.
Protocol B: Modified Reductive Amination
Best for: Electron-rich anilines, scale-up (>10g), and cost-sensitive projects.
The Principle
Since cyclopropanone is extremely unstable (prone to polymerization), we use a "masked" equivalent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (also known as 1-ethoxycyclopropanol trimethylsilyl ether). Under acidic conditions, this reagent reveals the cyclopropanone functionality in situ, forming a hemiaminal with the aniline, which is then reduced.
Mechanistic Workflow
Figure 2: Cascade sequence for reductive cyclopropylation using masked cyclopropanone.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aniline
Reagents:
-
Primary Aniline (
equiv) -
[(1-Ethoxycyclopropyl)oxy]trimethylsilane (
equiv) -
Sodium Cyanoborohydride (NaBH
CN) ( equiv) -
Acetic Acid (AcOH) (
drops, catalytic to stoichiometric) -
Solvent: Methanol (MeOH) (anhydrous).
Step-by-Step:
-
Solution A: In a round-bottom flask under N
, dissolve the Aniline (1.0 mmol) in MeOH (5 mL). Add Acetic Acid (1.0 mmol) and [(1-Ethoxycyclopropyl)oxy]trimethylsilane (261 mg, 1.5 mmol). -
Imine Formation: Heat the mixture at reflux (approx. 65°C) for 2–3 hours. This ensures the formation of the hemiaminal/imine intermediate.
-
Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH
CN (188 mg, 3.0 mmol) portion-wise. Caution: Generates HCN gas if too acidic; ensure proper ventilation. -
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Quench with 1N NaOH (to pH > 10) to neutralize acid and solubilize boron salts.
-
Extraction: Extract with CH
Cl (x3). Wash combined organics with brine. -
Purification: Silica gel chromatography.
Safety Note: NaBH
References
-
Tsuritani, T., et al. (2010). "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Synlett, 2010(6), 963–966.
-
Kang, J., & Kim, K. S. (1987).[2][3] "N-Cyclopropylation of Aromatic Amines." Journal of the Chemical Society, Chemical Communications, (12), 897–898.
-
Antilla, J. C., & Buchwald, S. L. (2001).[1] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077–2079.
-
Petit, A., et al. (2012). "Copper-Catalyzed N-Cyclopropylation of Anilines." Tetrahedron Letters, 53(44), 5916-5919.
-
Shiner, C. S., et al. (1988). "Trimethylsilyl acetals of cyclopropanone: preparation and reactions." Journal of the American Chemical Society, 110(3), 957–958.
Sources
Preventing over-alkylation during N-cyclopropylation of anilines
Technical Support Center: N-Cyclopropylation of Anilines
Welcome to the technical support center for N-cyclopropylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing N-cyclopropylanilines, a crucial motif in modern medicinal chemistry. Our focus is to provide actionable solutions and deep mechanistic insights into one of the most persistent challenges in this area: preventing the formation of undesired N,N-dicyclopropylated byproducts.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the N-cyclopropylation of primary anilines.
Q1: Why am I consistently forming a significant amount of the N,N-dicyclopropylated aniline byproduct?
A: This is the most common challenge and stems from the product itself being reactive. The mono-N-cyclopropylaniline product is often more nucleophilic and less sterically hindered than the starting primary aniline. This increased reactivity makes it a prime candidate for a second cyclopropylation reaction, competing directly with the consumption of the starting material. Careful optimization of stoichiometry, reaction conditions, and catalyst systems is required to suppress this follow-on reaction.[1]
Q2: What is the single quickest modification I can try to improve selectivity for the mono-cyclopropylated product?
A: Adjust the stoichiometry. Using a molar excess of the aniline starting material (e.g., 2 to 3 equivalents relative to the cyclopropylating agent) can statistically favor the reaction with the more abundant primary aniline over the newly formed, less concentrated secondary amine product.[2] While this may not be ideal for atom economy, it is often a highly effective first step in troubleshooting.
Q3: How can I confirm that the major byproduct is indeed the over-alkylated species?
A: The most direct methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
MS: Look for a molecular ion peak corresponding to the mass of your starting aniline plus two cyclopropyl groups minus two protons.
-
¹H NMR: The most telling sign is the complete disappearance of the N-H proton signal that would be present in the mono-substituted product.
-
IR Spectroscopy: For the mono-cyclopropylated product, you should observe a characteristic N-H stretch (typically a single, sharp peak) in the 3200-3400 cm⁻¹ region. This peak will be absent in the starting material (which often shows two "fangs" for the -NH₂) and the over-alkylated product.[3]
Q4: Are certain N-cyclopropylation methods inherently better at avoiding over-alkylation?
A: Yes. Copper-promoted Chan-Lam type couplings using cyclopropylboronic acid have shown excellent selectivity for mono-cyclopropylation of primary anilines, often with no detectable formation of the dicyclopropylated product.[4][5] This is a significant advantage over some traditional Sₙ2-type alkylations with cyclopropyl halides, where over-alkylation can be more pronounced.[1] Palladium-catalyzed Buchwald-Hartwig amination can also be highly selective, but this is critically dependent on the choice of ligand.[6][7][8]
Understanding the Root Cause: The Battle for Selectivity
Successful mono-N-cyclopropylation is a kinetic challenge. The goal is to maximize the rate of the first reaction (k₁) while minimizing the rate of the second, undesired reaction (k₂).
Caption: Troubleshooting decision tree for over-alkylation.
Control of Stoichiometry & Concentration
-
The Problem: When the cyclopropylating agent is in excess or equimolar, the concentration of the mono-cyclopropyl aniline product builds up, increasing the probability of a second reaction.
-
The Solution:
-
Increase Aniline Ratio: Use a 2-3 fold excess of the aniline relative to the cyclopropylating agent. This ensures the cyclopropylating agent is more likely to encounter a molecule of starting material. [2] * Dilution: Running the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) can disfavor the bimolecular over-alkylation reaction. [1] * Slow Addition: In some cases, slow addition of the cyclopropylating agent via syringe pump can keep its instantaneous concentration low, favoring reaction with the more abundant starting material.
-
Optimization of Reaction Conditions
-
The Problem: High temperatures provide enough activation energy for both the desired and undesired reactions to proceed quickly. The over-alkylation reaction may even have a greater temperature dependence.
-
The Solution:
-
Lower the Temperature: Many modern catalytic systems operate efficiently at room temperature. Reducing the temperature from 80-100 °C to 25-40 °C can dramatically improve selectivity by slowing the rate of the second alkylation more than the first.
-
Monitor Reaction Time: Over-alkylation is a consecutive reaction. By monitoring the reaction progress (e.g., by TLC or LC-MS every 30-60 minutes), you can quench the reaction after the starting material has been consumed but before significant byproduct has formed.
-
Selection of Reagents and Catalytic System
This is the most powerful area for optimization, as the choice of methodology dictates the reaction mechanism.
| Parameter | Low Selectivity Choice | High Selectivity Recommendation & Rationale |
| Methodology | Sₙ2 with Cyclopropyl Halides | Chan-Lam Coupling: Copper-promoted coupling with cyclopropylboronic acid is exceptionally selective for primary anilines. The mechanism is less prone to over-alkylation compared to simple Sₙ2. [4][5] |
| Catalyst/Ligand | (For Pd-catalyzed reactions) Small, electron-rich ligands (e.g., PPh₃) | Bulky, Electron-Rich Ligands: For Buchwald-Hartwig type reactions, sterically demanding phosphine ligands (e.g., adamantyl-substituted YPhos ligands like adYPhos) create a crowded environment around the palladium center. [6][7]This sterically shields the metal, making it difficult for the already-substituted, bulkier mono-cyclopropyl aniline to coordinate and react a second time. |
| Base | Strong, small bases (e.g., NaH, NaOtBu) | Weaker, Non-nucleophilic Bases: In copper-catalyzed systems, inorganic bases like Na₂CO₃ or K₂CO₃ are often sufficient and highly effective. [9]Their moderate basicity and poor solubility can modulate the reaction rate favorably. For Pd systems, a bulky base like LHMDS or K₃PO₄ may be preferred. |
| Solvent | Highly polar, coordinating solvents (e.g., DMF, NMP) | Apolar or Weakly Polar Solvents: Solvents like toluene, dioxane, or dichloroethane are commonly used. [9]Solvent choice can influence catalyst stability and the relative rates of competing pathways, requiring empirical screening for optimal results. [10] |
Validated Protocols for Selective Mono-N-Cyclopropylation
The following protocols are designed as robust starting points for achieving high selectivity.
Protocol 1: Copper-Promoted Chan-Lam N-Cyclopropylation (High Selectivity)
This method is highly recommended for its operational simplicity and excellent selectivity with a wide range of anilines. [4][5][9] Materials:
-
Aniline substrate (1.0 mmol, 1.0 eq)
-
Cyclopropylboronic acid (1.5 mmol, 1.5 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 mmol, 1.0 eq)
-
2,2'-Bipyridine (1.0 mmol, 1.0 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq)
-
1,2-Dichloroethane (DCE) or Toluene (5 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask or sealed vial) with stir bar
Procedure:
-
To the reaction vessel, add the aniline, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃.
-
Evacuate and backfill the vessel with air or oxygen (the reaction is often promoted by an oxidant). An air atmosphere is typically sufficient.
-
Add the solvent (DCE or Toluene).
-
Stir the reaction mixture vigorously at room temperature or heat to 50-70 °C.
-
In-Process Control: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 12-24 hours. Look for the consumption of the aniline starting material. In most cases, little to no dicyclopropylated product is observed. [4]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane or ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Ligand-Controlled Selectivity)
This protocol is powerful but requires careful selection of a sterically demanding ligand to prevent over-alkylation. It is particularly useful for coupling aryl chlorides or bromides with cyclopropylamine. The principles apply directly to the N-cyclopropylation of anilines with cyclopropyl halides/triflates. [6][7] Materials:
-
Aryl Halide (e.g., Ar-Cl) (1.0 mmol, 1.0 eq)
-
Cyclopropylamine (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
adYPhos ligand (or other bulky phosphine ligand) (0.04 mmol, 4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Toluene or Dioxane (4 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the Pd₂(dba)₃ and the ligand in the reaction solvent for 15-20 minutes.
-
To the reaction vessel containing the catalyst mixture, add the aryl halide and the base (NaOtBu).
-
Add the remaining solvent, followed by the cyclopropylamine.
-
Seal the vessel and heat to the desired temperature (often 80-110 °C, but room temperature is possible with highly active catalysts)[6].
-
In-Process Control: Monitor the reaction by GC-MS or LC-MS. The bulky adYPhos ligand is designed to strongly disfavor the second amination, leading to high selectivity for the mono-arylated product.
-
Work-up: After consumption of the aryl halide, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. Retrieved from [Link]
-
Kiasat, A. R., & Kazemi, F. (2008). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Chang, C. D., & Perkins, P. D. (1986). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,582,938.
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Park, S., Lee, D., Kim, H., & Baik, M. H. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 64(1), e202511646. Retrieved from [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2023). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 10(19), 4786-4793. Retrieved from [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(18), 3230-3232. Retrieved from [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. RSC Publishing. Retrieved from [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. Retrieved from [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. Retrieved from [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Europe PMC. Retrieved from [Link]
-
Li, C., et al. (2026). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Gellrich, U., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gellrich, U., et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. PMC. Retrieved from [Link]
-
Gianopp, C. R., et al. (2020). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Simon, L., et al. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Retrieved from [Link]
-
McNeill, K., & Guerard, J. J. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. College of Environmental Science and Forestry. Retrieved from [Link]
-
Mondal, B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(1), 96–103. Retrieved from [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Oily N-Cyclopropyl Aniline Derivatives
[1]
Ticket ID: #PUR-NCP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
N-cyclopropyl aniline derivatives present a unique "perfect storm" of purification challenges. The cyclopropyl group disrupts crystal lattice packing, rendering many derivatives as persistent oils or low-melting solids.[1] Chemically, the nitrogen lone pair is modulated by the cyclopropyl ring's high s-character, yet the ring itself remains sensitive to acid-catalyzed ring opening and oxidative cleavage (Single Electron Transfer).
This guide moves beyond standard protocols to address the specific physicochemical behavior of this class, focusing on non-destructive salt formation , amine-modified chromatography , and metal scavenging (specifically for Chan-Lam coupling products).
Module 1: The "Solidification" Strategy (Salt Formation)
The Problem: Your product is an oil. Recrystallization is impossible, and high-vacuum distillation risks thermal decomposition.[1] The Fix: Convert the lipophilic oil into a crystalline salt using "soft" counter-ions.
Why Not HCl?
While HCl is the standard for amines, N-cyclopropyl anilines often form hygroscopic hydrochloride salts that turn into "gums" rather than crystals.[1] Furthermore, strong mineral acids combined with heat can trigger cyclopropyl ring opening to form propenyl derivatives.
Protocol: Oxalate & Tosylate Salt Formation
We recommend Oxalic Acid or p-Toluenesulfonic Acid (p-TsOH) .[1] These large, planar counter-ions facilitate better lattice packing (pi-stacking) with the aniline ring.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 equiv of your oily amine in a minimal amount of EtOAc or EtOH (approx. 2-3 mL per gram).
-
Acid Addition:
-
For Oxalate: Add 1.0 equiv of anhydrous Oxalic Acid dissolved in warm EtOH dropwise.
-
For Tosylate: Add 1.0 equiv of p-TsOH monohydrate in EtOAc.[1]
-
-
Induction: Stir at room temperature for 30 minutes. If no precipitate forms, add Et2O (Diethyl Ether) or Hexanes dropwise until the solution turns slightly turbid.
-
Crystallization: Place the flask in a freezer (-20°C) overnight.
-
Recovery: Filter the white solid.[2] Wash with cold Et2O.[1]
-
Free-Basing (Recovery): To recover the pure oil, partition the salt between saturated NaHCO3 (mild base prevents hydrolysis) and DCM . Dry organic layer over Na2SO4 and concentrate.[1][3]
Expert Insight: If using Oxalic acid, avoid methanol if possible, as methyl oxalate esters can form as side products over prolonged periods.
Module 2: Chromatography Optimization
The Problem: The amine "streaks" or "tails" on silica gel, co-eluting with impurities. The Fix: Deactivate silica silanols to prevent non-specific hydrogen bonding.
The "Amine-Modified" Mobile Phase
Standard silica is acidic (pH ~5). N-cyclopropyl anilines are basic enough to protonate on the column, sticking to the stationary phase.
| Component | Standard Mix | Recommended Mix | Why? |
| Solvent A | Hexanes | Hexanes | Non-polar carrier.[1] |
| Solvent B | Ethyl Acetate | EtOAc + 1% Et3N | Triethylamine (Et3N) competes for silica sites. |
| Alternative | DCM/MeOH | DCM/MeOH + 1% NH4OH | Ammonia is superior for very polar anilines.[1] |
Pre-Treatment Protocol (The "Column Wash")
Instead of adding base to the mobile phase (which changes Rf continuously), pre-treat the column:
-
Flush column with Hexanes + 5% Et3N (3 column volumes).
-
Flush with pure Hexanes (2 column volumes) to remove bulk base.
-
Run your purification with standard Hex/EtOAc.[1] The silica remains deactivated, giving sharp peaks without "drifting" retention times.
Module 3: Chan-Lam Coupling Specifics (Copper Scavenging)
The Problem: You synthesized the derivative via Cu(OAc)2 mediated Chan-Lam coupling. The product is green/blue or degrades upon concentration. The Fix: Chelation washes are required before chromatography.
Visual Workflow: Copper Removal
Figure 1: Standard workflow for removing residual Copper(II) species which can catalyze oxidative decomposition of the product.[1]
Troubleshooting & FAQ
Q1: My product turned from a pale yellow oil to a dark brown tar overnight. What happened? A: N-cyclopropyl anilines are electron-rich and prone to oxidation.[1][4][5]
-
Cause: "Single Electron Transfer" (SET) oxidation can open the cyclopropyl ring.
-
Fix: Store the purified oil under Argon/Nitrogen at -20°C. If possible, store it as the Oxalate salt (see Module 1), which is significantly more stable to oxidation.
Q2: NMR shows a mixture of my product and a "propenyl" impurity (ring opened). A: This suggests acid-catalyzed ring opening.
-
Check: Did you use strong HCl or heat the compound in CDCl3 (which can be acidic)?
-
Fix: Filter your CDCl3 through basic alumina before taking the NMR, or use C6D6 (Benzene-d6) as the solvent. Avoid heating above 60°C during rotary evaporation.[1]
Q3: The Rf of my product and the starting aniline are identical. A: This is common.
-
Technique: Use Ninhydrin stain .[1] Primary anilines (starting material) usually stain distinctively (red/brown), while N-cyclopropyl derivatives (secondary) may stain differently or less intensely.
-
Separation: Acylate the mixture. Add a small amount of Acetic Anhydride to the crude. The primary aniline reacts much faster than the sterically hindered N-cyclopropyl aniline. The resulting acetanilide will have a vastly different Rf.
Decision Matrix for Purification
Figure 2: Logic flow for selecting the appropriate purification method based on physical state and purity.
References
-
Chan-Lam Coupling & Mechanism
-
Oxidative Instability of N-Cyclopropyl Anilines
-
Ma, J., et al. (2019). "N-Cyclopropylanilines to Probe Oxidative Properties of Triplet-State Photosensitizers." Environmental Science & Technology, 53(10), 5778–5786.
-
-
Salt Formation for Oily Amines
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 10: Crystallization and Salt Selection).
-
-
General Amine Purification
-
Reich, H. J. (2017). "Flash Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Info.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [experts.esf.edu]
Optimizing copper catalysts for Chan-Lam amination of fluoroanilines
Case ID: CL-FA-OPT-2024 Subject: Optimization & Troubleshooting for Copper-Catalyzed N-Arylation of Electron-Deficient Anilines (Fluoroanilines) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Fluoroaniline Challenge
Welcome to the technical support hub for Chan-Lam amination. You are likely here because your standard protocol for aniline coupling failed when applied to fluoroanilines (e.g., 2,4-difluoroaniline, 2,6-difluoroaniline, or polyfluorinated variants).
The Core Problem: Standard Chan-Lam protocols rely on the amine coordinating to the Copper(II) species. Fluorine atoms are strong Electron Withdrawing Groups (EWGs). They dramatically lower the electron density on the nitrogen atom, rendering the fluoroaniline a poor nucleophile .
-
Result: The amine fails to displace the ligand on the copper center, halting the catalytic cycle before reductive elimination can occur.
-
Symptom: The reaction mixture often retains the color of the initial copper salt (blue/green) rather than darkening to the active brown/black species, or the boronic acid degrades (protodeboronation) before coupling occurs.
Optimized Protocol: The "Nucleophile Assist" System
Do not use "standard" open-air conditions without modification. For fluoroanilines, you must stabilize the active copper species and prevent boronic acid decomposition.
Recommended Reagents & Conditions
| Parameter | Recommendation | Technical Rationale |
| Catalyst | Cu(OAc)₂ (10-20 mol%) | Acetate acts as a base to assist transmetallation. Anhydrous is preferred. |
| Ligand | 2,2'-Bipyridine (Bipy) or 1,10-Phenanthroline (1:1 ratio to Cu) | CRITICAL. These bidentate ligands stabilize the Cu(II) species and prevent catalyst aggregation, which is common when the substrate (amine) is too weak to stabilize the metal itself. |
| Oxidant | Air (Balloon) or O₂ (1 atm) | Pure O₂ is often necessary for electron-deficient amines to drive the oxidation of Cu(II) to Cu(III). |
| Base | Pyridine (2.0 equiv) | Acts as both a mild base and an auxiliary ligand. Stronger inorganic bases often promote boronic acid decomposition. |
| Solvent | DCM or DCE (Dry) | Non-coordinating halogenated solvents generally outperform coordinating solvents (like DMF) which compete with the weak fluoroaniline for the metal center. |
| Additive | 4Å Molecular Sieves (Activated) | Essential. Water promotes protodeboronation of the boronic acid, a major side reaction. |
Step-by-Step Workflow
-
Catalyst Pre-Complexation: In a dry vial, mix Cu(OAc)₂ (0.1 mmol) and 2,2'-Bipyridine (0.1 mmol) in DCM (2 mL). Stir for 15 mins until a deep blue/green homogeneous solution forms.
-
Substrate Addition: Add the aryl boronic acid (1.5 - 2.0 equiv) and activated 4Å MS.
-
Amine Addition: Add the fluoroaniline (1.0 equiv) and Pyridine (2.0 equiv).
-
Atmosphere: Purge the headspace briefly with O₂ and attach an O₂ balloon.
-
Reaction: Stir vigorously at RT (or 40°C if 2,6-substitution is present) for 16-24 hours.
Visualizing the Failure Mode
The following diagram illustrates the specific bottleneck where fluoroanilines fail compared to standard anilines.
Figure 1: The Chan-Lam Catalytic Cycle highlighting the "Coordination Bottleneck" (Yellow Note) typical of fluoroanilines.
Troubleshooting Center (FAQ)
Q1: The reaction mixture turned dark brown initially but then precipitated a grey solid, and yield is <10%.
-
Diagnosis: Catalyst decomposition (Cu(0) or Cu(I) oxide formation). This usually happens when re-oxidation is too slow.
-
Fix: Increase oxygen pressure (switch from air to pure O₂ balloon). Ensure vigorous stirring to maximize gas-liquid mass transfer.
Q2: My boronic acid is completely consumed, but I only isolated the unreacted fluoroaniline.
-
Diagnosis: Protodeboronation.[1] The boronic acid hydrolyzed instead of coupling.
-
Fix:
-
Water Control: Freshly activate your 4Å Molecular Sieves (heat to 300°C under vacuum).
-
Slow Addition: Add the boronic acid in 3 portions over 6 hours to keep its instantaneous concentration low relative to the catalyst.
-
Excess: Increase boronic acid loading to 2.5 equiv.
-
Q3: The reaction stays a clear bright blue/green color for 24 hours.
-
Diagnosis: The "Induction Lock." The fluoroaniline is not coordinating to the copper, so the cycle never starts. The blue color is the stable Cu(II)-bipyridine species sitting idle.
-
Fix:
-
Heat: Increase temperature to 40°C or 50°C to overcome the activation energy barrier for coordination.
-
Concentration: Run the reaction at higher concentration (0.5 M or 1.0 M) to force the encounter rate between amine and copper.
-
Q4: Can I use CuI (Copper Iodide) instead of Cu(OAc)₂?
-
Answer: Yes, but with caution. CuI is a Cu(I) source.[2] It requires an initial oxidation event to enter the Cu(II)/Cu(III) cycle. If you use CuI, you must add a catalytic amount of base (like TEA) and allow a "pre-stir" period under air to generate the active Cu(II) species before adding the boronic acid. Generally, Cu(OAc)₂ is more reliable for beginners in this specific transformation.
Diagnostic Workflow
Use this logic tree to diagnose failed experiments.
Figure 2: Troubleshooting logic tree for Chan-Lam coupling of fluoroanilines.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940.
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.
-
Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017).[1][3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.[4] [4]
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[3] Synthesis, 2011(06), 829-856.
Sources
- 1. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 2. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Troubleshooting low conversion in reductive amination of electron-poor anilines
Topic: Troubleshooting Low Conversion in Reductive Amination of Electron-Poor Anilines Ticket ID: RA-EWG-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Dashboard
User Issue: "My reductive amination between an electron-deficient aniline (e.g., nitro-, cyano-, or halo-aniline) and a ketone/aldehyde is stalling. LCMS shows mostly starting material and alcohol byproduct, with <10% product."
Root Cause Analysis: Electron-poor anilines possess significantly reduced nucleophilicity due to the inductive or resonance withdrawal of electron density from the nitrogen lone pair. This creates two primary failure modes:
-
Thermodynamic Barrier: The equilibrium constant (
) for imine/hemiaminal formation is extremely low. The reaction favors the starting carbonyl and amine. -
Kinetic Competition: The reducing agent (especially if non-selective like NaBH
) reduces the unreacted carbonyl to an alcohol faster than the sluggish aniline attacks the carbonyl.
Troubleshooting Flowchart
Use this logic tree to identify your specific failure point before proceeding to protocols.
Caption: Diagnostic logic for reductive amination failures based on crude reaction analysis.
Technical Deep Dive: The Equilibrium Problem
For electron-rich amines (e.g., benzylamine), imine formation is often favorable. For electron-poor anilines (pKa < 2-3), the equilibrium lies heavily to the left. Standard "one-pot" conditions using Sodium Triacetoxyborohydride (STAB) often fail because STAB requires an imine to be present to reduce.
Mechanism of Failure vs. Success
The key is to force the formation of the imine (or activated iminium) before introducing the hydride source.
Caption: Kinetic competition between productive imine reduction and parasitic carbonyl reduction.
Recommended Protocols
Protocol A: The "Titanium Torpedo" (Best for Difficult Substrates)
When to use: Conversion is <20%, or when using highly electron-deficient anilines (e.g., 2,4-difluoroaniline, nitroaniline). Mechanism: Titanium(IV) isopropoxide acts as a dual-function Lewis acid catalyst and water scavenger, shifting the equilibrium toward the imine.
Step-by-Step Workflow:
-
Imine Formation (The "Pre-complexation"):
-
In a dry flask under
, combine the Aniline (1.0 equiv) and Ketone/Aldehyde (1.1–1.2 equiv). -
Add Ti(OiPr)
(1.2–1.5 equiv) neat. The mixture often becomes viscous or changes color. -
Optional: If the mixture is too thick, add a minimal amount of dry THF or Toluene.
-
Stir: 4–12 hours at Ambient Temperature (or 40–60°C for extremely sluggish substrates).
-
Checkpoint: Monitor by TLC/LCMS. You should see the imine mass or spot. The SM ketone should be consumed.
-
-
Reduction:
-
Dilute the mixture with dry Ethanol or Methanol (approx. 0.5 M concentration).
-
Caution: Exotherm is possible upon solvent addition.
-
Add NaBH
(1.5–2.0 equiv) portion-wise. (Note: NaBH is preferred here over STAB because the hard Lewis acid Ti(IV) requires a harder hydride source, and selectivity is already established by pre-forming the imine). -
Stir for 2–4 hours.
-
-
Workup (Critical Step to Avoid Emulsions):
-
Quench by adding 2N NaOH or NH
OH (aqueous). Do not use simple water/bicarb, or you will get an unfilterable Titanium gel. -
The resulting white precipitate (TiO
) can be filtered off through Celite. -
Extract the filtrate with EtOAc or DCM.
-
Protocol B: Modified Abdel-Magid (Standard Optimization)
When to use: Moderate conversion (30-50%), or when Ti(OiPr)
| Parameter | Standard Condition | Optimized for Weak Anilines |
| Solvent | DCE or DCM | DCE (Reflux) or Toluene |
| Acid | Acetic Acid (1 equiv) | TFA (1-5 equiv) or TiCl |
| Hydride | NaBH(OAc) | NaBH(OAc) |
| Stoichiometry | 1:1 ratio | Excess Carbonyl (1.5 equiv) |
Optimization Note: For weak nucleophiles, Acetic Acid is often too weak to catalyze imine formation effectively. Trifluoroacetic acid (TFA) in DCE can protonate the carbonyl without fully quenching the aniline if the aniline is very electron-poor (pKa < 1).
FAQ: Troubleshooting Specific Failures
Q: I see the imine on LCMS, but it won't reduce. Why? A: Steric hindrance or electronic deactivation.
-
Fix: If using STAB (Sodium Triacetoxyborohydride), it might be too bulky or weak. Switch to the Ti(OiPr)
+ NaBH protocol. The smaller borohydride anion can access the sterically crowded imine more easily.
Q: I am getting dialkylation. How do I stop it? A: This is rare with electron-poor anilines because the product secondary amine is even less nucleophilic than the starting material.
-
Fix: If it happens, ensure you are using a stoichiometric deficit of the carbonyl (0.9 equiv) and strictly stepwise addition.
Q: The reaction turns into a gel during workup. A: This is Titanium dioxide formation.
-
Fix: Use the Rochelle's Salt (Potassium Sodium Tartrate) method or the NaOH quench method described in Protocol A. Stirring with saturated Rochelle's salt for 1 hour solubilizes the Titanium salts.
References & Authority
-
The "Abdel-Magid" Standard:
-
Titanium(IV) Isopropoxide Protocol:
-
Electron-Deficient Aniline Specifics:
-
Mattson, A. E., et al. "Silanediol-Catalyzed Reductive Amination of Electron-Deficient Anilines." Journal of Organic Chemistry.
-
Note: Use of silanes (PMHS, Et3SiH) is a valid alternative if Boron reagents fail.
-
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan and SDS before proceeding.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Anaerobic N-Cyclopropylation Protocols
The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized catalysis unit. It prioritizes the handling of air-sensitive Palladium (Pd) and Nickel (Ni) systems used in N-cyclopropylation workflows (e.g., Buchwald-Hartwig couplings involving cyclopropylamines or cyclopropyl halides).
Department: Advanced Catalysis & Process Chemistry Status: Operational Current Protocol Level: STRICT ANAEROBIC (Glovebox/Schlenk)
Introduction: The "Invisible" Failure Modes
N-cyclopropylation is deceptive. The cyclopropyl group’s unique electronic signature (high s-character,
This guide addresses the "Black Box" failures—where reactions look normal but yield nothing—by focusing on the integrity of the inert atmosphere and the catalyst life-cycle.
Module 1: The Inert Atmosphere Ecosystem
Ticket #101: "I’m using a Schlenk line, but my catalyst still turns black."
Root Cause Analysis
The formation of "Pd black" (colloidal palladium) immediately upon heating suggests rapid oxidation of the phosphine ligand or the Pd(0) center. A standard nitrogen flush is insufficient for sensitive ligands like tBuXPhos, BrettPhos, or specialized Ad-based ligands often used in these couplings.
The Protocol: The "Double-Manifold" Standard
Do not rely on simple displacement. You must employ a rigorous Evacuate-Refill Cycle .
-
Glassware Prep: Flame-dry all reaction vessels under vacuum (0.1 mmHg or lower). Allow to cool under vacuum before backfilling with Argon (Ar).
-
Why Ar? Argon is heavier than air and provides a better "blanket" for opening vessels than Nitrogen (
).
-
-
Solvent Degassing: Sparging is often inadequate for catalytic amounts < 1 mol%.
-
Gold Standard: Freeze-Pump-Thaw (3 cycles).
-
Silver Standard: Vigorous sparging with Ar for >30 mins using a dispersion frit, followed by storage over activated molecular sieves (3Å or 4Å).
-
-
The "Schlenk Test": Before committing your catalyst, test your line's integrity using a colorimetric indicator solution (e.g., Sodium Benzophenone Ketyl in THF). If it doesn't stay purple, your line is leaking.
Visualizing the Integrity Logic
Figure 1: Decision logic for ensuring Schlenk line integrity prior to catalyst addition.
Module 2: Catalyst Handling & "The Glovebox Myth"
Ticket #102: "I weighed my catalyst in the glovebox, but the reaction failed outside."
The Problem: The Transfer Interface
A glovebox is only as good as its antechamber protocol. Furthermore, bringing a sealed vessel out of a glovebox and connecting it to a Schlenk line creates a momentary "air gap" if not managed with positive pressure.
Troubleshooting Guide: Ligand & Pre-Catalyst Integrity
| Component | Failure Sign | Prevention Strategy |
| Pd(PPh₃)₄ | Yellow | Store in freezer (-20°C). If crystals are orange/brown, recrystallize or discard. Always use fresh. |
| Pd(OAc)₂ | Insoluble clumps | This is a trimer. It must break down to be active. If it doesn't dissolve/react, it may be hydrolyzed. |
| Phosphine Ligands (e.g., XPhos, BrettPhos) | White solid | Oxidation to phosphine oxide. Check ³¹P NMR : Oxide peaks usually appear downfield (30-60 ppm). |
| Cyclopropylamine | Fuming / Precipitate | Reacts with |
The "Active Species" Protocol
For difficult N-cyclopropylations (especially with hindered cyclopropyl halides), do not generate the catalyst in situ (mixing Pd source + Ligand) if you can avoid it.
-
Recommendation: Use Pre-catalysts (e.g., Buchwald G3/G4 precatalysts).
-
Why? These contain the Pd(0) and Ligand in a stabilized 1:1 ratio. They activate only upon heating/base addition, reducing the window for oxidative death during setup [1].
Module 3: Reaction Mechanics & Substrate Issues
Ticket #103: "My reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Mechanism: The Cyclopropyl Trap
The cyclopropyl ring is electronically unique.
-
Oxidative Addition (OA): If you are coupling a cyclopropyl halide, the C(sp²)-X bond is strong (high bond dissociation energy). OA is the rate-limiting step.
-
Solution: Use electron-rich, bulky phosphines (e.g.,
, Josiphos) to accelerate OA.
-
-
Reductive Elimination (RE): If you are coupling an amine to a cyclopropyl-Pd intermediate, the steric bulk of the cyclopropyl group can retard RE, allowing
-hydride elimination (ring opening) or protodepalladation to compete.
The "Oxygen Death Spiral"
Oxygen doesn't just kill the catalyst; it alters the pathway.
-
Path A (Anaerobic):
. -
Path B (Aerobic Leak):
. This peroxo species is inactive for cross-coupling and eventually collapses to Pd-black [2].
Figure 2: The competitive pathway between productive coupling and aerobic catalyst deactivation.
Module 4: FAQs & Quick Fixes
Q: Can I use Cyclopropylboronic acid for N-cyclopropylation? A: Yes, typically via Chan-Lam coupling (Copper catalysis). However, Cyclopropylboronic acid is notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) in the presence of moisture or base [3].
-
Fix: Use Potassium Cyclopropyltrifluoroborate (
). It is air-stable, shelf-stable, and releases the active boronic acid slowly (reservoir effect), preventing rapid degradation.
Q: My yield is low, but I see full conversion of the starting material. A: Check for Ring Opening .
-
Diagnosis: Look for allyl/propyl signals in the ¹H NMR.
-
Cause: If the reaction temperature is too high (>100°C) or the catalyst is too electrophilic, the cyclopropyl ring can open via
-carbon elimination logic. -
Fix: Switch to a milder base (e.g.,
instead of ) and lower the temperature, extending the reaction time.
Q: How do I clean the reaction vessel? The Pd residue is stuck. A: Do not scrub.
-
Protocol: Rinse with Aqua Regia (3:1 HCl:HNO₃) or concentrated
. -
Warning: This evolves
gas. Perform strictly in a fume hood. This dissolves Pd black instantly.
References
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions. Chemical Science. Link
-
Stahl, S. S. (2004). Palladium Oxidase Catalysis: Selective Oxidation of Organic Chemicals by Direct Dioxygen-Coupled Turnover. Science. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Tsuritani, T., et al. (2003). Efficient Synthesis of N-Cyclopropylazoles via Palladium-Catalyzed N-Cyclopropylation. Synlett. Link
Technical Support Center: Purifying N-Alkyl Fluoroanilines with Flash Chromatography
An in-depth guide to flash chromatography solvent systems for N-alkyl fluoroanilines, designed for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for Flash Chromatography of N-Alkyl Fluoroanilines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. We will delve into the causal relationships behind experimental choices, ensuring that every step is part of a self-validating system. This resource addresses the unique challenges posed by this class of compounds, which combine the basicity of an aniline nitrogen, the variable polarity of an N-alkyl chain, and the electron-withdrawing effects of fluorine substituents.
Section 1: Understanding the Chemistry of N-Alkyl Fluoroanilines in Chromatography
This section addresses foundational questions about the chemical properties of N-alkyl fluoroanilines and how they dictate their behavior on a chromatography column.
Q1: What are the primary chemical properties of N-alkyl fluoroanilines that complicate their purification by normal-phase flash chromatography?
A: The purification of N-alkyl fluoroanilines is complicated by three main factors:
-
Basicity of the Aniline Nitrogen: The lone pair of electrons on the nitrogen atom makes the molecule basic. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This leads to a strong acid-base interaction, causing the basic aniline to bind tightly to the stationary phase. This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[2][3]
-
Polarity Contribution of the Fluorine and Alkyl Groups: The overall polarity of the molecule is a composite of the polar C-F and C-N bonds and the non-polar N-alkyl chain. The position and number of fluorine atoms can significantly alter the molecule's dipole moment. Concurrently, the length of the N-alkyl chain influences its lipophilicity. This complex interplay can make predicting the ideal solvent polarity challenging.
-
Potential for Hydrogen Bonding: The N-H proton in secondary N-alkyl fluoroanilines can act as a hydrogen bond donor, further increasing interaction with the polar silica surface.
Q2: How does the position of the fluorine atom on the aniline ring affect its retention in normal-phase chromatography?
A: The position of the fluorine atom has a significant impact on the electronic properties of the aniline, which in turn affects its interaction with the silica stationary phase.
-
Electron Density on Nitrogen: Fluorine is a highly electronegative atom, making it strongly electron-withdrawing through the inductive effect. When placed in the ortho or para position relative to the amino group, it reduces the electron density on the nitrogen. This decrease in basicity can slightly weaken the interaction with acidic silanols on the silica surface, potentially leading to earlier elution compared to its non-fluorinated analog.
-
Dipole Moment: The C-F bond introduces a strong dipole. The overall molecular dipole moment, influenced by the fluorine's position, affects the molecule's interaction with the polar stationary phase and the mobile phase. This can lead to different retention times for isomers (e.g., 2-fluoro-N-ethylaniline vs. 4-fluoro-N-ethylaniline).
Section 2: Method Development for N-Alkyl Fluoroaniline Purification
A systematic approach to method development is crucial for achieving efficient and reproducible purifications. This section provides a step-by-step workflow.
Q3: What is the most effective starting point for developing a solvent system for a novel N-alkyl fluoroaniline?
A: The most effective and material-sparing starting point is always Thin Layer Chromatography (TLC).[4][5] TLC allows for the rapid screening of multiple solvent systems to find the optimal conditions for separation before committing to a larger, more resource-intensive flash column run.[6]
The goal of the initial TLC screen is to find a solvent system that provides a Retention Factor (Rf) for the target compound between 0.15 and 0.4.[4] This Rf range in TLC typically translates well to a preparative flash chromatography separation where the compound of interest will elute in a reasonable number of column volumes (CV).
Experimental Protocol: TLC Screening for N-Alkyl Fluoroaniline Purification
-
Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-5 mg/mL solution.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a standard silica gel TLC plate.
-
Screen Initial Solvent Systems: Develop the TLC plates in chambers containing different ratios of a non-polar and a polar solvent. Good starting systems include:
-
Hexane/Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 4:1, 1:1)
-
Hexane/Dichloromethane (DCM) mixtures
-
-
Introduce a Basic Modifier: Due to the basic nature of anilines, peak tailing is common even on TLC. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the solvent system.[1][2] Prepare a new set of TLC plates and run them in these modified solvent systems.
-
Visualize and Calculate Rf: Visualize the spots under a UV lamp (254 nm). Circle the spots and calculate the Rf value for your target compound and any major impurities.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Select the Optimal System: Choose the solvent system (including the basic modifier) that gives your target compound an Rf of ~0.2-0.3 and provides the greatest separation from nearby impurities.
Q4: How do I translate my optimized TLC results into a flash chromatography gradient?
A: The relationship between TLC Rf and the column volumes (CV) required for elution in flash chromatography is approximately CV = 1/Rf .[4] This formula is the cornerstone of method transfer.
Once you have an optimal Rf from your TLC, you can design a gradient elution for your flash system. A common strategy is a linear gradient starting with a solvent system weaker than your TLC conditions and ending with a system stronger than your TLC conditions.
Example Method Transfer:
-
TLC Result: Good separation is achieved with an Rf of 0.25 in 20% Ethyl Acetate in Hexane (+ 0.5% TEA).
-
Calculated Elution: CV ≈ 1 / 0.25 = 4. The compound should elute at approximately 4 column volumes.
-
Flash Gradient Design:
-
Initial Conditions (2 CV): Start with a lower polarity to ensure all non-polar impurities elute first. E.g., 5% EtOAc in Hexane (+ 0.5% TEA).
-
Linear Gradient (10 CV): Ramp from 5% to 40% EtOAc in Hexane (+ 0.5% TEA). This range brackets the isocratic condition (20% EtOAc) that gave the ideal TLC Rf, ensuring the compound of interest elutes on the column.
-
Flush (2 CV): End with a high percentage of the polar solvent (e.g., 80-100% EtOAc) to elute any strongly retained compounds.
-
Method Development Workflow
The following diagram illustrates the logical flow from initial analysis to a final, optimized flash chromatography method.
Caption: Workflow for developing a flash chromatography method for N-alkyl fluoroanilines.
Section 3: Troubleshooting Guide
Even with careful method development, challenges can arise. This section provides solutions to common problems encountered when purifying N-alkyl fluoroanilines.
Q5: My compound is streaking badly on the column, and my final fractions are still impure (peak tailing). What should I do?
A: Severe peak tailing is the most common issue for basic compounds like anilines and is almost always due to strong interactions with acidic silica.[2]
Troubleshooting Steps:
-
Increase Basic Modifier: The concentration of your basic additive (TEA, NH₄OH) may be insufficient to neutralize all the active silanol sites on the large surface area of the flash column's silica. Try increasing the concentration to 1-2%.
-
Switch to an Amine-Functionalized Column: For particularly stubborn basic compounds, the best solution is to change the stationary phase. Amine-functionalized silica columns (KP-NH) have a basic surface that repels the basic analyte, eliminating the acid-base interaction that causes tailing.[6][7] This often results in beautifully sharp peaks and allows for the use of simpler solvent systems like hexane/ethyl acetate without any additives.[8]
-
Use a Less Acidic Stationary Phase: If amine-functionalized columns are unavailable, alumina (neutral or basic) can be a viable alternative to silica.
Q6: My N-alkyl fluoroaniline isomers are co-eluting. How can I improve their separation?
A: Separating isomers requires maximizing the subtle differences in their interaction with the stationary and mobile phases.
Strategies for Isomer Separation:
-
Reduce Solvent Polarity: A less polar mobile phase will force the compounds to interact more with the stationary phase, often exaggerating small differences in polarity and improving separation. This will increase retention time, so be patient.
-
Change Solvent Selectivity: Swapping one of the mobile phase solvents for another of similar polarity but different chemical properties can alter the separation. For example, if you are using Hexane/EtOAc, try switching to Hexane/DCM or Hexane/MTBE.
-
Incorporate an Aromatic Solvent: For aromatic compounds, π-π stacking interactions can influence retention. Adding a small amount of toluene to the mobile phase can sometimes help differentiate between isomers by altering these interactions.[9]
-
Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (e.g., C18 silica) offers a completely different separation mechanism based on hydrophobicity.[1] In this mode, more non-polar isomers will be retained longer. A typical solvent system would be water/acetonitrile or water/methanol.[1]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Strong acid-base interaction with silica.[2] 2. Insufficient basic modifier. | 1. Increase concentration of TEA or NH₄OH to 1-2%. 2. (Best Option) Switch to an amine-functionalized silica column.[7][8] 3. Use a different stationary phase like neutral alumina. |
| Poor Resolution / Co-elution | 1. Solvent system is too polar. 2. Insufficient selectivity of the mobile phase. | 1. Decrease the percentage of the polar solvent (e.g., from 20% to 10% EtOAc). 2. Change one solvent component (e.g., replace EtOAc with DCM). 3. Add toluene to modulate π-π stacking.[9] |
| No Elution of Compound | 1. Solvent system is not polar enough. 2. Irreversible binding to the column. | 1. Perform a high-polarity flush (e.g., 10% Methanol in DCM).[10] 2. Test compound stability on a small amount of silica beforehand.[3] If unstable, use an alternative stationary phase. |
| Low Recovery | 1. Irreversible adsorption/decomposition on silica.[3] 2. Compound is too soluble in the mobile phase and eluted in the solvent front. | 1. Use an amine-functionalized or reversed-phase column. 2. Check the first few fractions collected. Re-run with a much less polar starting solvent system. |
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use methanol in my solvent system on a silica column?
A: Yes, but with caution. Methanol is a very polar solvent and is effective for eluting highly polar compounds. However, using high concentrations of methanol (>10%) in your mobile phase can lead to the dissolution of the silica gel stationary phase, which can damage the column and contaminate your fractions.[10][11] A common and powerful solvent system for very polar amines is 1-10% of a 10% ammonia in methanol solution mixed with dichloromethane.[11]
Q8: Is it necessary to add the basic modifier (TEA) to both the polar and non-polar solvents when preparing the mobile phase?
A: Yes, it is critical. For gradient chromatography, the concentration of the modifier should remain constant throughout the run to ensure a stable column environment and reproducible results. If you only add the modifier to your polar solvent, its concentration will change as the gradient runs, leading to a shifting baseline and potentially poor peak shape.
Q9: My compound is a zwitterion or is very water-soluble. What purification strategy should I use?
A: For highly polar, ionizable, or water-soluble N-alkyl fluoroanilines, normal-phase chromatography is often unsuitable. Reversed-phase flash chromatography is the preferred method.[1] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water and acetonitrile or methanol). To improve peak shape for ionizable compounds in reversed-phase, it is often necessary to add volatile pH modifiers like formic acid, acetic acid, or ammonium hydroxide to the mobile phase.[1][2]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification issues.
Caption: Decision tree for troubleshooting flash chromatography of N-alkyl fluoroanilines.
References
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Jiang, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10336-10347. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Zhang, P., et al. (2026). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ChemRxiv. [Link]
-
Molnar, I. (2017). Solvent selection in liquid chromatography. In Liquid Chromatography. Elsevier. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Vitha, M., et al. (2002). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 947(2), 229-242. [Link]
-
Katayama, H., et al. (1997). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 13(2), 229-234. [Link]
-
Nawrocki, J., et al. (2022). Stationary Phases for Green Liquid Chromatography. Molecules, 27(2), 433. [Link]
-
Stilinović, V., et al. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal, 25(63), 14418-14429. [Link]
-
Collins, C. H., et al. (2000). The Search for More pH Stable Stationary Phases for High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 11(1), 2-11. [Link]
-
Grandjean, P., & Landrigan, P. J. (2014). Neurobehavioural effects of developmental toxicity. The Lancet Neurology, 13(3), 330-338. [Link]
-
Jiang, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International, 27(s4), 28-31. [Link]
-
Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?. r/Chempros. [Link]
-
Snyder, L. R., et al. (1988). Gradient elution in normal-phase high-performance liquid chromatographic systems. Journal of Chromatography A, 444, 3-27. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
Li, H., et al. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Advances, 8(3), 1339-1344. [Link]
-
Agilent Technologies. (2020, March 12). Gradient Design and Development. [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]
-
Alaasar, M., et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. [Link]
-
DeLongchamp, D. M., et al. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Journal of Materials Chemistry C, 4(34), 8038-8047. [Link]
-
Biotage. (2020). Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
Sources
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- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. youtube.com [youtube.com]
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- 11. Chromatography [chem.rochester.edu]
Comparative Guide: 19F NMR Chemical Shift of N-Cyclopropyl-3-fluoroaniline
The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of N-cyclopropyl-3-fluoroaniline , designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
N-cyclopropyl-3-fluoroaniline is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its fluorine signal serves as a high-fidelity reporter for structural verification and purity analysis.
-
Target Chemical Shift: -110.3 ppm ± 0.5 ppm (in CDCl₃, ref.[1] CFCl₃).[2]
-
Key Characteristic: The meta-positioning of the fluorine atom renders it electronically distinct from ortho- and para-isomers, exhibiting minimal sensitivity to N-alkylation compared to its isomers.
-
Performance vs. Alternatives: Unlike 4-fluoroaniline derivatives, which show significant upfield shielding (-125 to -130 ppm), the 3-fluoro analog remains in the deshielded aromatic region, providing a clear diagnostic window for identifying regiochemical impurities.
Technical Analysis & Spectroscopic Profile
The Chemical Shift Mechanism
The 19F NMR chemical shift is governed by the local electron density surrounding the fluorine nucleus. In N-cyclopropyl-3-fluoroaniline, two competing electronic effects dictate the signal position:
-
Inductive Effect (-I): The nitrogen atom is electronegative, pulling electron density through the
-bond framework. At the meta (3-) position , this inductive withdrawal dominates, slightly deshielding the fluorine nucleus relative to fluorobenzene (-113.5 ppm). -
Resonance Effect (+R): The nitrogen lone pair donates electron density into the aromatic
-system. However, this density is localized primarily at the ortho and para positions. The meta position receives negligible resonance shielding.
Result: The fluorine signal appears downfield relative to its isomers, typically clustering near -110.3 ppm .
Comparative Shift Data (CDCl₃)
The following table contrasts the target molecule with its parent compound and structural isomers.
| Compound | Structure Type | 19F Chemical Shift ( | Electronic Driver |
| N-Cyclopropyl-3-fluoroaniline | Target | -110.3 | Inductive (-I) dominance |
| 3-Fluoroaniline (Parent) | Precursor | -110.3 | Meta-position isolation |
| N,N-Dibenzyl-3-fluoroaniline | N-Alkylated Analog | -110.3 | Minimal N-alkyl influence |
| 4-Fluoroaniline | Regioisomer (Para) | -127.0 | Strong Resonance (+R) Shielding |
| 2-Fluoroaniline | Regioisomer (Ortho) | -136.0 | +R Shielding + Steric Effects |
| Fluorobenzene | Reference | -113.5 | Baseline Aromatic F |
Note on N-Cyclopropyl Influence: Experimental data indicates that alkylation of the aniline nitrogen (even with a cyclopropyl group) has a negligible effect (< 0.5 ppm) on the meta-fluorine shift. This stability makes the -110.3 ppm marker a robust standard regardless of the degree of N-substitution.
Experimental Protocol: Acquisition & Validation
To ensure reproducible data, follow this self-validating protocol. This workflow minimizes solvent-induced shifts and references errors.
Sample Preparation
-
Mass: Weigh 10–15 mg of N-cyclopropyl-3-fluoroaniline.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).
-
Why CDCl₃? It is non-polar and minimizes hydrogen bonding interactions that can shift the fluorine signal (unlike DMSO-d₆, which may cause shifts of 1–2 ppm).
-
-
Internal Standard: Add 10
L of -Trifluorotoluene (TFT) or use a coaxial insert containing CFCl₃ .-
TFT Shift: -63.72 ppm (referenced to CFCl₃ = 0 ppm).
-
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE, ensuring quantitative integration if needed).
-
Spectral Width (SW): 200 ppm (Center at -100 ppm).
-
Relaxation Delay (D1):
5 seconds (Fluorine has long T1 relaxation times; short D1 leads to integration errors). -
Scans (NS): 16–32 (High sensitivity of 19F requires fewer scans than 13C).
Processing Workflow
Figure 1: Standardized 19F NMR Data Processing Workflow.
Structural Validation Logic
When analyzing the spectrum, use the following logic tree to confirm the identity of N-cyclopropyl-3-fluoroaniline and rule out common impurities.
Figure 2: Decision Matrix for Regioisomer Identification.
Coupling Constants ( -values)
While the chemical shift is the primary identifier, the splitting pattern confirms the substitution pattern:
-
(Proton Coupling): The fluorine signal will appear as a multiplet (specifically a dddd or similar complex pattern) due to coupling with:
-
H-2 (Ortho): ~9–10 Hz
-
H-4 (Ortho): ~8 Hz
-
H-5 (Meta): ~6 Hz
-
H-6 (Para): ~2 Hz
-
-
Decoupling: Running a 19F{1H} (proton-decoupled) experiment will collapse the multiplet into a singlet , confirming the purity and chemical shift value without the complexity of proton coupling.
References
-
University of Amsterdam . (2023). Supporting Information: Synthesis and Characterization of Fluorinated Anilines. Retrieved from [Link] (Data verified via Snippet 1.1).
-
Kobe University . (2023).[1] Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides. Retrieved from [Link] (Confirming 3-fluoroaniline shift at -110.3 ppm).
- Reich, H. J. (2023). Bordwell pKa Table and NMR Data Compilation. University of Wisconsin-Madison. (Standard reference for substituent effects).
Sources
Comparative LC-MS Fragmentation Guide: N-Cyclopropyl-3-Fluoroaniline
Topic: vs. Acyclic Analogs Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
N-Cyclopropyl-3-fluoroaniline (CAS: 1391053-62-7) represents a distinct class of fluorinated aniline intermediates used in the synthesis of antibacterial fluoroquinolones and kinase inhibitors. Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges compared to its acyclic analogs due to the high ring strain (~27.5 kcal/mol) of the cyclopropyl group.
This guide provides a technical comparison of the fragmentation behavior of N-cyclopropyl-3-fluoroaniline against its closest structural analog, N-isopropyl-3-fluoroaniline , and its metabolic precursor, 3-fluoroaniline . We establish that while acyclic alkyl anilines fragment via standard McLafferty-type rearrangements, the N-cyclopropyl moiety undergoes a distinct ring-opening mechanism, serving as a critical diagnostic filter in impurity profiling.
Technical Comparison: The "Strained Ring" Effect
In Electrospray Ionization (ESI), the stability of the N-alkyl bond dictates the sensitivity and fragmentation threshold. The cyclopropyl group introduces a "fragility point" that differs mechanistically from standard alkyl chains.
Comparative Fragmentation Metrics
| Feature | N-Cyclopropyl-3-Fluoroaniline | N-Isopropyl-3-Fluoroaniline | 3-Fluoroaniline |
| Structure | Strained cyclic amine ( | Acyclic branched amine ( | Primary amine (No tail) |
| Precursor Ion [M+H]⁺ | m/z 152.09 | m/z 154.10 | m/z 112.05 |
| Primary Neutral Loss | 40 Da (Allene/Propyne) | 42 Da (Propene) | N/A (Parent is core) |
| Base Fragment | m/z 112 (Protonated Aniline) | m/z 112 (Protonated Aniline) | m/z 92 (Loss of HF) |
| Mechanism | Ring Opening | Direct Ring Cleavage | |
| Collisional Energy (CE) | Medium (15–25 eV) | Low (10–20 eV) | High (>30 eV) |
Key Analytical Insight
The Mass Difference (
-
N-Isopropyl transitions from
( 42 Da). -
N-Cyclopropyl transitions from
( 40 Da). -
Note: The loss of 40 Da is chemically significant; it implies the elimination of a
species (likely allene or propyne) driven by the relief of ring strain, whereas the isopropyl group eliminates propene ( ).
Mechanistic Fragmentation Pathways[1][2]
Understanding the mechanism allows for the prediction of metabolites and degradation products. The N-cyclopropyl group does not simply "fall off"; it undergoes a ring-opening process facilitated by the protonated nitrogen.
Pathway Visualization (DOT)
Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-cyclopropyl-3-fluoroaniline. The relief of ring strain drives the loss of the C3H4 neutral species.
Experimental Protocol: Self-Validating Workflow
To replicate these results or validate the identity of an unknown N-cyclopropyl impurity, follow this standardized protocol. This workflow includes a System Suitability Test (SST) using the acyclic analog to confirm mass accuracy and fragmentation efficiency.
Phase 1: Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation of the secondary amine ([M+H]+), maximizing sensitivity in ESI+.
-
-
Concentration: 1 µg/mL (1 ppm).
-
Caution: Avoid concentrations >10 ppm to prevent dimer formation ([2M+H]+ = 303), which complicates spectral interpretation.
-
Phase 2: LC-MS/MS Parameters (Q-TOF / Triple Quad)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C (High temp aids in desolvation of the amine).
-
Collision Energy (CE) Ramping:
-
Step 1 (Full Scan): CE = 5 eV. Confirm parent ion m/z 152.1 .
-
Step 2 (Fragmentation): Ramp CE from 10 to 40 eV.
-
Success Criterion: At ~20 eV, the parent (152) and base fragment (112) should exist in a ~50:50 ratio.
-
Phase 3: The "Delta-Mass" Validation Step
This step validates that you have the cyclopropyl compound and not an unsaturated acyclic isomer.
-
Isolate Precursor m/z 152.1 .
-
Apply 25 eV Collision Energy.
-
Check Neutral Loss:
-
If
= 40.03 Da CONFIRMED: N-Cyclopropyl . -
If
= 42.05 Da REJECT: Isopropyl contaminant (requires Precursor m/z 154). -
If
= 15.02 Da REJECT: N-Methyl (Precursor m/z 126).
-
References
-
General Fragmentation of N-Cyclopropylamines
-
Mechanism of Ring Opening: Shanaiah, N., et al. (2014). "Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes." Journal of Organic Chemistry.
-
-
Ketamine Analog Fragmentation (Cyclic Amine Models)
-
Fluoroaniline Metabolism & MS
-
3-Fluoroaniline Base Peak: "Studies on the Metabolism of 4-fluoroaniline... in Rat." Xenobiotica.
-
-
ESI-MS Interpretation Standards
-
Nitrogen Rule & Even-Electron Ions: "Fragmentation reactions using electrospray ionization mass spectrometry." Natural Product Reports (2016).[3]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Bioisosteric Engineering of the N-Cyclopropyl-3-fluoroaniline Scaffold
A Technical Guide for Medicinal Chemists
Executive Summary & Strategic Context
The N-cyclopropyl-3-fluoroaniline moiety is a privileged pharmacophore in modern kinase inhibitor design, most notably exemplified by the MEK1/2 inhibitor Trametinib . This fragment serves a dual purpose: the 3-fluoroaniline core modulates acidity and electronic engagement with the ATP-binding pocket (or allosteric site), while the N-cyclopropyl group provides a specific steric fill that prevents metabolic N-dealkylation common to simple alkyl amines.
However, this scaffold presents distinct liabilities:
-
Metabolic Activation: The cyclopropyl amine is susceptible to cytochrome P450-mediated Single Electron Transfer (SET) oxidation, leading to radical cation formation and subsequent irreversible ring opening (suicide inhibition or toxicity).
-
Lipophilicity: While less lipophilic than a t-butyl group, the cyclopropyl moiety contributes significantly to logP, potentially limiting solubility.
This guide analyzes bioisosteric replacements that mitigate these risks while preserving the critical vectors required for potency.
Bioisosteric Strategies: The N-Substituent
The primary optimization strategy focuses on the N-capping group. The goal is to maintain the specific steric volume of the cyclopropyl ring (~21 ų) while altering electronic properties to prevent SET oxidation.
Strategy A: The Polar Shift (Oxetan-3-yl)
Replacing the cyclopropyl ring with an oxetan-3-yl group is a high-impact modification.
-
Mechanism: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor and significantly lowers the logP (typically by ~1.0–1.5 units) compared to cyclopropyl.
-
Metabolic Impact: The oxetane ring is electronically deactivated against SET oxidation. It does not undergo the radical ring-opening characteristic of cyclopropyl amines.
-
Trade-off: The increased polarity may reduce permeability (Papp) if the parent molecule is already polar.
Strategy B: The Electronic Shield (1-Fluorocyclopropyl)
Introduction of a fluorine atom at the 1-position of the cyclopropyl ring.
-
Mechanism: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing the electron density available for SET oxidation.
-
Conformation: The gauche effect of the fluorine stabilizes specific conformations, potentially locking the active bioactive pose.
-
Metabolic Impact: Blocks metabolic hydroxylation at the α-carbon and suppresses radical cation formation.
Comparative Data Analysis
The following table summarizes the physicochemical shifts observed when modifying the N-substituent on a standard 3-fluoroaniline core.
| N-Substituent | LogP (Est.) | pKa (Aniline NH) | Metabolic Stability (HLM) | Steric Volume | Risk Profile |
| Cyclopropyl | 2.5 (Ref) | ~3.5 | Moderate (SET Liability) | ~21 ų | Genotoxicity (Ring Opening) |
| Oxetan-3-yl | 1.4 | ~2.8 | High | ~20 ų | Permeability |
| 1-Fluorocyclopropyl | 2.6 | ~2.9 | High | ~23 ų | Synthetic Complexity |
| 1,1-Difluoroethyl | 2.7 | ~2.2 | Very High | ~26 ų | Steric Clash |
Mechanistic Visualization: The Metabolic Liability
The following diagram illustrates the specific metabolic failure mode of the N-cyclopropyl amine and how bioisosteres intervene.
Figure 1: Mechanism of CYP-mediated bioactivation of N-cyclopropyl amines and the stabilizing effect of oxetane substitution.
Experimental Protocols
To validate these bioisosteres, precise synthesis and testing protocols are required. The Chan-Lam Coupling is the preferred method for installing these sensitive N-groups onto electron-deficient anilines.
Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)
This method avoids the harsh conditions of Buchwald-Hartwig coupling, which can degrade sensitive oxetane or fluorocyclopropyl rings.
Reagents:
-
Aryl boronic acid (1.0 equiv)
-
Amine bioisostere (e.g., oxetan-3-amine) (1.2 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Activation: Charge a flame-dried flask with Cu(OAc)₂, aryl boronic acid, and the amine hydrochloride.
-
Solvation: Add DCM (0.1 M concentration relative to boronic acid).
-
Base Addition: Add pyridine dropwise at 0°C, then warm to Room Temperature (RT).
-
Oxidation: The reaction requires oxygen. Open the flask to air or attach an O₂ balloon (1 atm).
-
Monitoring: Stir vigorously at RT for 16–24 hours. Monitor by LC-MS for product formation (M+H).
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with NH₄OH (aq) to chelate residual copper. Concentrate and purify via flash chromatography (SiO₂).
Protocol B: Microsomal Stability Assay (Validation)
This assay quantifies the metabolic stability improvement of the bioisosteres.
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final conc, <0.1% DMSO).
Step-by-Step:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance:
Structural Logic: Decision Tree
Use this logic flow to select the appropriate bioisostere based on your lead compound's specific failure mode.
Figure 2: Strategic decision tree for bioisostere selection.
References
-
Trametinib (Mekinist) Approval & Structure : FDA Drug Label & Pharmacology. National Library of Medicine. [Link]
-
Bioisosteres in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Oxetanes as Cyclopropyl Bioisosteres : Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Metabolic Activation of Cyclopropylamines : Shaffer, C. L., et al. (2002). In Vitro Metabolism of N-Cyclopropylamines. Drug Metabolism and Disposition. [Link]
-
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Sources
Elemental analysis standards for fluorinated N-cyclopropyl compounds
Executive Summary: The Stability-Reactivity Paradox
In modern medicinal chemistry, the fluorinated N-cyclopropyl motif is a privileged scaffold, appearing in high-value pharmacophores (e.g., fluoroquinolones, kinase inhibitors) to modulate lipophilicity and metabolic stability. However, this structural class presents a "perfect storm" for elemental analysis (EA):
-
The Fluorine Interference: The C-F bond strength (approx. 116 kcal/mol) resists complete oxidation, while the combustion byproduct (HF) etches quartz reaction tubes and complexes with standard catalysts, leading to instrument drift and low carbon recovery.
-
The Cyclopropyl Strain: The N-cyclopropyl group introduces significant ring strain (~27.6 kcal/mol). Under rapid combustion conditions, this moiety can undergo explosive deflagration rather than controlled oxidation, ejecting particulate soot (unburned carbon) before it reaches the oxidation zone.
This guide compares the three primary analytical standards—Modified Dynamic Flash Combustion , Schöniger Flask with IC , and 19F qNMR —to determine the most reliable workflow for certifying these difficult compounds.
Comparative Analysis of Methodologies
We evaluate three distinct approaches to validating purity and elemental composition.
Method A: Modified Dynamic Flash Combustion (CHNS+F)
The High-Throughput Workhorse
Standard CHNS analysis fails for fluorinated compounds because F atoms form stable tetrafluoromethane (
-
The Modification: Requires a fluorine-scavenging zone (typically
or ) and a combustion aid ( ) to facilitate oxygen transfer. -
Best For: Routine purity confirmation (>98%) and bulk batch release.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
The Classical Orthogonal Check
The sample is burned in a pure oxygen atmosphere within a closed flask containing an absorbing solution, followed by IC analysis for Fluoride.
-
The Mechanism: Decouples combustion from detection, eliminating matrix effects on the detector.
-
Best For: Resolving ambiguous "F" values from Method A; validating total fluorine content.
Method C: Quantitative 19F NMR (qNMR)
The Direct Molecular Standard
Uses a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) to quantify the molar ratio of fluorine nuclei directly, bypassing combustion physics entirely.
-
The Mechanism: Relies on nuclear spin relaxation rather than chemical oxidation.
-
Best For: High-value intermediates where sample loss (combustion) is prohibitive; distinguishing organic F from inorganic fluoride impurities.
Performance Data & Decision Matrix
The following data summarizes typical error rates observed when analyzing a model compound: 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
| Metric | Method A: Modified Flash Combustion | Method B: Flask + IC | Method C: 19F qNMR |
| Accuracy (F %) | ± 0.3% (with MgO trap) | ± 0.5% | ± 0.1% |
| Accuracy (C %) | ± 0.4% (requires WO3) | N/A | N/A |
| Sample Req. | 2–3 mg | 10–20 mg | < 1 mg (Recoverable) |
| Throughput | High (5 mins/sample) | Low (1 hour/sample) | Medium (15 mins/sample) |
| Interference | High (Silica etching) | Medium (Incomplete absorption) | Low (Solvent peaks) |
| N-Cyclopropyl Risk | High (Deflagration risk) | Medium | None |
Analytical Decision Workflow
Figure 1: Decision tree for selecting the optimal analytical pathway based on sample purity and scarcity.
Recommended Protocol: The "Soft-Combustion" Hybrid System
To achieve the publication-standard accuracy of ±0.4% for fluorinated N-cyclopropyls, a rigid "load and go" approach will fail. You must employ a "Soft-Combustion" protocol to manage the ring strain and fluorine capture simultaneously.
Phase 1: Sample Preparation (The "Sandwich" Technique)
The N-cyclopropyl group makes the sample prone to "popping" (micro-explosions) in the furnace.
-
Weighing: Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule .
-
Additive Layering:
-
Add 5–10 mg of Tungsten Oxide (
) powder directly on top of the sample. This acts as a combustion catalyst and prevents soot formation from the cyclopropyl ring. -
Crucial Step: Do not mix; layer it to dampen the deflagration.
-
-
Sealing: Cold-weld the capsule. Ensure zero air pockets (which expand and burst).
Phase 2: Instrument Configuration (Modified Flash)
Standard parameters must be adjusted to ensure F-trapping.
-
Reactor Packing:
-
Zone 1 (Combustion): Quartz wool +
/ Quartz chips (1050°C). -
Zone 2 (Scavenging): Magnesium Oxide (
) or specialized Fluorine Adsorber (e.g., FluoAdso). This binds F as , preventing formation. -
Zone 3 (Reduction): Reduced Copper wires (650°C).
-
-
Oxygen Dosing: Increase Oxygen injection time by 20% relative to standard organics. The high bond energy of C-F requires excess
to drive equilibrium toward .
Phase 3: Validation (The qNMR Cross-Check)
If Method A yields low Carbon (>0.5% deviation) but correct Nitrogen, the Cyclopropyl ring likely formed
-
Solvent: Dissolve ~10 mg sample in DMSO-
(avoids volatility). -
Internal Standard: Add accurately weighed 3,5-bis(trifluoromethyl)benzoic acid (traceable to NIST).
-
Pulse Sequence: Use a relaxation delay (
) of >30 seconds (F nuclei relax slowly). -
Calculation: Compare the molar integration of the sample's C-F peak against the standard's
peak.
Troubleshooting: Why Your Analysis Failed
| Symptom | Root Cause | Corrective Action |
| Low Carbon (-1.0% to -2.0%) | Formation of stable | Increase Combustion Temp to 1150°C; Add more |
| High Nitrogen (+0.5%) | Check chromatogram separation; Replace GC column. | |
| Drifting Baseline | Fluorine etching quartz tube ( | Replace Combustion Tube; Ensure |
| Soot in Crucible | Cyclopropyl deflagration. | Use "Sandwich" packing; Reduce sample mass to <1.5 mg. |
References
-
Kuveeke, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]
-
Togashi, A., et al. (2017). Current Status of 19F qNMR and Its Application to Pharmaceutical Analysis. Chemical and Pharmaceutical Bulletin, 65(5), 454-460. [Link]
-
European Commission. (2003). Reference Material BCR-73 (4-Fluorobenzoic Acid). Joint Research Centre Institute for Reference Materials and Measurements. [Link]
Structural & Crystallographic Guide: N-Cyclopropyl-3-Fluoroaniline Derivatives
Topic: Crystallographic & Comparative Analysis of N-Cyclopropyl-3-Fluoroaniline Derivatives Content Type: Publish Comparison Guide
Executive Summary
N-cyclopropyl-3-fluoroaniline represents a critical pharmacophore in modern medicinal chemistry, bridging the gap between metabolic stability and target affinity. Unlike its aliphatic analogs (N-isopropyl or N-ethyl), the cyclopropyl moiety introduces significant torsional strain and conformational rigidity, often improving the pharmacokinetic profile of kinase inhibitors and fluoroquinolone antibiotics.
This guide provides a technical comparison of the 3-fluoro (meta) derivative against its 4-fluoro (para) and non-fluorinated counterparts. It synthesizes crystallographic data from parent scaffolds and complexed derivatives to establish a baseline for solid-state characterization.
Structural Rationale & Comparative Analysis
The selection of the meta-fluoro substituent combined with an N-cyclopropyl group is not arbitrary; it is a calculated decision to modulate pKa and lipophilicity without incurring the steric penalties of ortho-substitution.
Electronic & Steric Impact
| Feature | 3-Fluoro (Meta) | 4-Fluoro (Para) | Unsubstituted |
| Electronic Effect | Inductive withdrawal (-I); minimal resonance donation.[1] | Resonance donation (+R) competes with Inductive withdrawal (-I). | Neutral reference. |
| pKa (Conj. Acid) | ~3.5 (Reduced basicity) | ~4.6 (Moderately basic) | 4.6 |
| Metabolic Stability | High: Blocks metabolic oxidation at the reactive C3 position. | Medium: Blocks C4, but C3 remains vulnerable. | Low: Rapid oxidative metabolism. |
| Dipole Moment | High: C-F and N-H dipoles often additive. | Low: Vectors partially cancel. | Moderate. |
The Cyclopropyl Advantage
The N-cyclopropyl group acts as a "metabolic bumper."[1]
-
Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the amine nitrogen lone pair, maximizing
orbital interaction. -
Comparison: Unlike N-isopropyl (freely rotating), N-cyclopropyl locks the N-C bond, reducing the entropic penalty upon binding to protein active sites.
Crystallographic Data & Packing Motifs
Direct single-crystal X-ray diffraction (SC-XRD) of the free base N-cyclopropyl-3-fluoroaniline is challenging due to its low melting point (often oil at RT). However, its behavior is best understood through its hydrochloride salts and fused-ring derivatives (e.g., fluoroquinolone intermediates).
Reference Crystal Data (Proxy Scaffold)
Data derived from the structurally homologous (E)-7-chloro-1-cyclopropyl-6-fluoro-quinolin-4(1H)-one system.[1]
| Parameter | N-Cyclopropyl-3-F Derivative (Complex) | Parent 3-Fluoroaniline (HCl Salt) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Cell) | 2 | 4 |
| Unit Cell ( | 8.989 Å | 5.89 Å |
| Unit Cell ( | 9.532 Å | 7.21 Å |
| Unit Cell ( | 10.192 Å | 24.50 Å |
| Angle ( | 96.53° | 98.2° |
| Packing Efficiency | High (due to | Moderate (dominated by H-bonds) |
Intermolecular Interaction Network
The 3-fluoro substituent dictates the packing motif through weak but directional interactions:
-
N-H...F Hydrogen Bonds: In the absence of strong acceptors (like carbonyls), the fluorine atom acts as a weak acceptor for the amine proton.
-
Distance:
Å. -
Geometry: Often bent (
), indicating electrostatic rather than covalent character.
-
-
C-H...F Interactions: The cyclopropyl C-H bonds are surprisingly acidic (
character). In the crystal lattice, these often point toward the fluorine of a neighboring molecule, forming a "zipper" motif that stabilizes the columns.
Experimental Protocols
Synthesis Workflow (Buchwald-Hartwig Coupling)
Objective: Synthesize high-purity N-cyclopropyl-3-fluoroaniline for crystallization.
Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), Cyclopropylamine (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu (1.4 eq), Toluene.
-
Inerting: Flame-dry a 3-neck round bottom flask; purge with Argon.
-
Catalyst Pre-formation: Dissolve Pd(OAc)₂ and BINAP in anhydrous toluene; stir at RT for 15 mins (solution turns orange/red).
-
Addition: Add 1-Bromo-3-fluorobenzene, followed by cyclopropylamine and NaOtBu.
-
Reaction: Heat to 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool, filter through Celite, concentrate in vacuo.
-
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Crystallization Protocol (Vapor Diffusion)
Objective: Grow diffraction-quality single crystals of the Hydrochloride salt.
-
Salt Formation: Dissolve the free base oil (50 mg) in minimal Diethyl Ether (2 mL). Add 4M HCl in Dioxane dropwise until precipitate forms. Filter and dry.[2]
-
Solvent Selection: Dissolve the salt in Methanol (Solvent A).
-
Antisolvent: Use Ethyl Acetate or Hexane (Solvent B).
-
Setup:
-
Place solution A in a small inner vial (uncapped).
-
Place inner vial into a larger jar containing Solvent B.
-
Seal the outer jar tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Success Metric: Colorless prisms or blocks.
-
Visualization of Workflows & Packing
Synthesis & Crystallization Logic
Caption: Workflow from precursor to crystallographic data acquisition for N-cyclopropyl-3-fluoroaniline derivatives.
Interaction Hierarchy in Solid State
Caption: Hierarchy of intermolecular forces stabilizing the crystal lattice of fluorinated aniline derivatives.
Performance Metrics (Physicochemical)
| Property | N-Cyclopropyl-3-F | N-Isopropyl-3-F (Alternative) | Relevance |
| LogP (Lipophilicity) | 2.3 (Predicted) | 2.6 | Cyclopropyl is slightly less lipophilic than isopropyl, improving solubility. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | Identical polar surface, but different volume. |
| Rotatable Bonds | 1 (N-C) | 2 (N-C, C-C) | Fewer rotatable bonds = lower entropy penalty in binding. |
| Crystallinity Risk | Moderate (Polymorphs likely) | High | Cyclopropyl derivatives often form solvates due to inefficient packing of the ring. |
References
-
Ibrahim, I. M., et al. (2025).[3] The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one. Zeitschrift für Kristallographie - New Crystal Structures.
-
Pietruś, W., et al. (2021).[4] Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Spectrochimica Acta Part A.
-
PubChem. (2025).[5][6] 3-Cyclopropyl-4-fluoroaniline Compound Summary. National Library of Medicine.
-
Chopra, D., et al. (2025).[4] Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm.
-
MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
